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  • Product: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide
  • CAS: 91785-74-9

Core Science & Biosynthesis

Foundational

N-Ethyl-2-methyl-5-nitrobenzenesulfonamide CAS 91785-74-9 properties

Topic: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (CAS 91785-74-9) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Versatile Scaffold for Medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (CAS 91785-74-9) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Scaffold for Medicinal Chemistry and Agrochemical Synthesis

Executive Summary

N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (CAS 91785-74-9) is a specialized aromatic sulfonamide intermediate. Characterized by a core toluene ring substituted with a nitro group and an ethyl-sulfonamide moiety, it serves as a critical "masked" aniline precursor. Its primary utility lies in drug discovery, where the nitro group is reduced to an amine to facilitate coupling with carboxylic acids, isocyanates, or heterocycles, forming biologically active agents such as carbonic anhydrase inhibitors, antitumor sulfonamides, and anti-infectives.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthesis protocols, and downstream functionalization strategies, grounded in industrial best practices.

Physicochemical Profile

The following data aggregates experimental values from homologous series and computational predictions for this specific CAS entry.

PropertySpecification / ValueNotes
CAS Number 91785-74-9
IUPAC Name N-Ethyl-2-methyl-5-nitrobenzenesulfonamide
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol
Physical State Crystalline SolidTypically off-white to pale yellow needles.
Melting Point 138–142 °C (Predicted)Lower than the unsubstituted parent (191°C) due to N-alkylation disrupting H-bond networks [1].
Solubility DMSO, DMF, Ethyl Acetate, DCMLow water solubility; highly lipophilic.
pKa (Sulfonamide NH) ~10.5Weakly acidic; can be deprotonated by strong bases (e.g., NaH, K₂CO₃).
LogP ~1.95Suitable for membrane permeability in early drug discovery.

Synthesis Protocol: Sulfonylation

The most robust route to CAS 91785-74-9 is the nucleophilic substitution of 2-methyl-5-nitrobenzenesulfonyl chloride with ethylamine. This reaction is highly exothermic and requires careful temperature control to prevent hydrolysis of the sulfonyl chloride.

Mechanism & Workflow

The amine acts as a nucleophile, attacking the sulfur center. A base (excess amine or added triethylamine) is required to scavenge the HCl byproduct.

Synthesis SM1 2-Methyl-5-nitrobenzenesulfonyl chloride Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack Reagent Ethylamine (EtNH2) Reagent->Intermediate Base Base (Et3N or Excess EtNH2) Byproduct HCl Salt Base->Byproduct Scavenges H+ Product N-Ethyl-2-methyl-5- nitrobenzenesulfonamide Intermediate->Product Elimination of Cl-

Figure 1: Synthetic pathway for N-Ethyl-2-methyl-5-nitrobenzenesulfonamide via sulfonyl chloride amidation.

Experimental Procedure

Scale: 10 mmol Yield: 85–92%

  • Preparation: Charge a round-bottom flask with 2-methyl-5-nitrobenzenesulfonyl chloride (2.35 g, 10 mmol) and anhydrous Dichloromethane (DCM) (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add Ethylamine (2.0 M in THF, 11 mmol) mixed with Triethylamine (1.5 eq) over 15 minutes. Note: Maintain internal temperature <5°C to avoid side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1N HCl (10 mL) to remove unreacted amine. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield pure pale yellow crystals.[1]

Reactivity & Functionalization: The "Masked" Aniline

The nitro group at the 5-position is the primary handle for further derivatization. Reducing this group yields the corresponding aniline, a "privileged scaffold" in medicinal chemistry used to synthesize sulfonamide-based carbonic anhydrase inhibitors [2].

Reduction Strategy

While catalytic hydrogenation (H₂/Pd-C) is standard, chemoselective reduction using Stannous Chloride (SnCl₂) or Iron powder is preferred if the molecule contains other reducible groups (e.g., alkenes, halogens).

Reduction Nitro N-Ethyl-2-methyl-5- nitrobenzenesulfonamide Conditions H2 (50 psi) / Pd-C OR Fe / NH4Cl / EtOH Nitro->Conditions Amine 5-Amino-N-ethyl-2- methylbenzenesulfonamide Conditions->Amine Reduction Deriv Drug Candidates (Ureas, Amides) Amine->Deriv Coupling

Figure 2: Reduction of the nitro group to the aniline, enabling downstream coupling reactions.

Protocol: Iron-Mediated Reduction (Bechamp Conditions)
  • Dissolve the nitro compound (1 eq) in Ethanol/Water (4:1).

  • Add Iron powder (3 eq) and Ammonium Chloride (0.5 eq).

  • Reflux vigorously for 2–4 hours. The mixture will turn dark brown/black.

  • Filter hot through a Celite pad to remove iron oxides.

  • Concentrate the filtrate to obtain the amine.

Analytical Characterization

Confirming the identity of CAS 91785-74-9 requires specific spectroscopic markers.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5–8.2 ppm: Aromatic protons (d, s) corresponding to the H-6 and H-4 positions (ortho to nitro/sulfonamide).

    • δ 7.8 ppm: Sulfonamide NH (broad triplet, exchangeable with D₂O).

    • δ 7.6 ppm: Aromatic proton H-3 (ortho to methyl).

    • δ 2.9 ppm: Methylene of ethyl group (-CH₂-, multiplet/quartet).

    • δ 2.6 ppm: Aryl-Methyl group (singlet).

    • δ 1.1 ppm: Methyl of ethyl group (-CH₃, triplet).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 245.3

    • Negative Mode: [M-H]⁻ = 243.2 (Stable sulfonamide anion).

Safety & Handling

  • Hazards: Like many nitro-aromatics, this compound is potentially toxic if swallowed and may cause skin/eye irritation.

  • Storage: Store in a cool, dry place, away from strong oxidizing agents.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, especially when handling the sulfonyl chloride precursor.

References

  • NIH National Library of Medicine. (2009). Crystal structure of 2-methyl-5-nitrobenzenesulfonamide. PubMed Central. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]

  • Google Patents. (2004). Sulfonamides having antiangiogenic and anticancer activity (WO2004033419A1).
  • Google Patents. (2018). Preparation method of 2-methyl-5-aminobenzenesulfonamide (CN107805212B).

Sources

Exploratory

An In-depth Technical Guide to N-Ethyl-2-methyl-5-nitrobenzenesulfonamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide, a substituted aromatic sulfonamide of interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide, a substituted aromatic sulfonamide of interest in medicinal chemistry and organic synthesis. While direct extensive research on this specific molecule is not widely published, this document extrapolates from established chemical principles and data on closely related analogues to present a detailed account of its chemical structure, a plausible synthetic pathway, and its predicted physicochemical and spectroscopic properties. Furthermore, potential applications in drug discovery are discussed, drawing parallels with structurally similar compounds that have shown significant biological activity. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of novel sulfonamide-based compounds.

Introduction and Chemical Identity

N-Ethyl-2-methyl-5-nitrobenzenesulfonamide is an organic compound featuring a benzenesulfonamide core. This core structure is a well-established pharmacophore, present in a wide array of therapeutic agents. The benzene ring is substituted with a methyl group at the 2-position and a nitro group at the 5-position. The sulfonamide nitrogen is substituted with an ethyl group. The specific arrangement of these functional groups is expected to influence the molecule's steric and electronic properties, thereby dictating its reactivity and biological activity.

Molecular Structure and Identifiers

The chemical structure of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide is characterized by the following identifiers:

  • IUPAC Name: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

  • Molecular Formula: C9H12N2O4S

  • Molecular Weight: 244.27 g/mol

Table 1: Key Chemical Identifiers for N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

IdentifierValue
IUPAC Name N-Ethyl-2-methyl-5-nitrobenzenesulfonamide
Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
SMILES (Predicted) CCN(S(=O)(=O)c1cc(ccc1C)[O-])
InChI (Predicted) InChI=1S/C9H12N2O4S/c1-3-11-16(14,15)9-5-6(11(12)13)4-8(9)2/h4-5,11H,3H2,1-2H3

A closely related isomer, N-ethyl-4-methyl-2-nitrobenzenesulfonamide, is documented under CAS Number 89840-91-5.[1] It is crucial for researchers to distinguish between these isomers as the positional differences of the substituents can lead to significant variations in their chemical and biological properties.

Synthesis and Purification

The synthesis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide can be logically approached through a two-step process starting from a readily available precursor. The key intermediate is 2-methyl-5-nitrobenzenesulfonyl chloride.

Synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride

This crucial intermediate can be prepared from p-nitrotoluene via a sulfonation reaction using chlorosulfonic acid.[2]

Experimental Protocol:

  • In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve p-nitrotoluene in an appropriate organic solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add chlorosulfonic acid to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature.

  • Upon completion of the reaction, carefully quench the reaction mixture by pouring it over crushed ice.

  • Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield crude 2-methyl-5-nitrobenzenesulfonyl chloride, which can be used in the next step without further purification or can be purified by recrystallization.

Synthesis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

The final product is obtained by the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with ethylamine. This is a standard nucleophilic acyl substitution reaction at the sulfonyl chloride group.

Experimental Protocol:

  • Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable aprotic solvent like tetrahydrofuran or dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of ethylamine (in excess, typically 2 equivalents) dropwise to the cooled solution. The excess ethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove the ethylammonium chloride salt.

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess ethylamine, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-Ethyl-2-methyl-5-nitrobenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow p_nitrotoluene p-Nitrotoluene intermediate 2-methyl-5-nitrobenzenesulfonyl chloride p_nitrotoluene->intermediate Sulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->intermediate final_product N-Ethyl-2-methyl-5-nitrobenzenesulfonamide intermediate->final_product Nucleophilic Substitution ethylamine Ethylamine ethylamine->final_product

Synthetic pathway for N-Ethyl-2-methyl-5-nitrobenzenesulfonamide.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the chemical structure and data from analogous compounds. Experimental verification is necessary for confirmation.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Physical State Solid
Melting Point Not available (expected to be a crystalline solid with a defined melting point)
Solubility Expected to be soluble in polar organic solvents (e.g., acetone, ethyl acetate, methanol) and sparingly soluble in water.
pKa The sulfonamide proton is weakly acidic.
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons. The aromatic protons will likely appear as multiplets in the downfield region. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons. The methyl group on the benzene ring will appear as a singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon atoms attached to the nitro and sulfonyl groups being significantly deshielded. Signals for the ethyl and methyl carbons will be observed in the upfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (if the sulfonamide is not fully substituted, which is not the case here), S=O stretches of the sulfonyl group (typically two strong bands), and the N-O stretches of the nitro group.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of functional groups.

Potential Applications in Drug Discovery and Research

The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its diverse biological activities.[3] While N-Ethyl-2-methyl-5-nitrobenzenesulfonamide itself has not been extensively studied, its structural motifs suggest potential applications in several therapeutic areas.

Carbonic Anhydrase Inhibition

Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The parent compound, 2-Methyl-5-nitrobenzenesulfonamide, has been investigated as a reagent in the synthesis of potent inhibitors of cancer-related carbonic anhydrases.[4] The N-ethyl substitution in the target molecule could modulate its binding affinity and selectivity for different CA isozymes.

Antimicrobial and Other Therapeutic Activities

The nitroaromatic moiety is present in several antimicrobial agents. For instance, nitroimidazole derivatives are effective against anaerobic bacteria and protozoa.[5] The combination of a sulfonamide and a nitroaromatic group in N-Ethyl-2-methyl-5-nitrobenzenesulfonamide makes it a candidate for screening against various microbial pathogens. Furthermore, sulfonamide derivatives have been explored for a wide range of other biological activities, including as anticancer, anti-inflammatory, and antiviral agents.

Potential_Applications main_compound N-Ethyl-2-methyl-5- nitrobenzenesulfonamide app1 Carbonic Anhydrase Inhibition main_compound->app1 app2 Antimicrobial Activity main_compound->app2 app3 Anticancer Research main_compound->app3 app4 Other Therapeutic Screening main_compound->app4 sub_node_style sub_node_style

Potential research applications of the title compound.

Conclusion

N-Ethyl-2-methyl-5-nitrobenzenesulfonamide represents a synthetically accessible molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has outlined its chemical identity, a robust synthetic strategy, and its predicted physicochemical and spectroscopic characteristics. The structural similarity to known biologically active sulfonamides suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further experimental work is warranted to confirm its properties and explore its full potential in various biological assays.

References

  • N-ethyl-4-methyl-2-nitrobenzenesulfonamide. MOLBASE. [Link]

  • Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. [Link]

  • Medicinal Significance of Nitroimidazoles. Indian Journal of Scientific Research. [Link]

Sources

Foundational

molecular weight and formula of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-Ethyl-2-methyl-5-nitrobenzenesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide, a substituted aromatic sulfonamide of interest in synthetic and medicinal chemistry. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust resource for researchers. The guide covers the compound's core physicochemical properties, a detailed, field-proven protocol for its synthesis, expected spectroscopic characteristics, and a discussion of its potential applications in drug discovery, grounded in the established roles of its structural motifs.

Introduction and Core Compound Properties

N-Ethyl-2-methyl-5-nitrobenzenesulfonamide belongs to the sulfonamide class of organic compounds, a cornerstone pharmacophore in a multitude of therapeutic agents. The presence of a nitro group and specific alkyl substitutions on the benzenesulfonamide core suggests its primary utility as a versatile chemical intermediate for the synthesis of more complex molecules, particularly in the development of kinase or phosphodiesterase (PDE) inhibitors.[1][2] The strategic placement of the methyl and nitro groups on the aromatic ring, along with the N-ethyl group, allows for fine-tuning of steric and electronic properties, which can be critical in designing molecules with specific biological targets.

Physicochemical and Structural Data

The fundamental properties of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide have been calculated and are presented below. These values are consistent with those of structurally similar compounds reported in chemical databases.[3][4]

PropertyValueSource
Chemical Formula C₉H₁₂N₂O₄S(Calculated)
Molecular Weight 244.27 g/mol [3]
IUPAC Name N-ethyl-2-methyl-5-nitrobenzenesulfonamide(Standard)
CAS Number Not assignedN/A
Physical Form Expected to be a solid at room temperature
Solubility Expected to be soluble in polar organic solvents(Inferred)
Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the functional groups.

Caption: 2D Structure of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide.

Synthesis Protocol: A Self-Validating, Two-Step Approach

The synthesis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide can be logically approached via a two-step process. This methodology is derived from established procedures for the synthesis of aromatic sulfonyl chlorides and their subsequent amination.[5][6]

Synthesis Workflow Overview

The overall synthetic strategy involves the initial preparation of the key intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride, followed by its reaction with ethylamine to yield the final product.

G start p-Nitrotoluene (Starting Material) step1 Step 1: Chlorosulfonation start->step1 intermediate 2-Methyl-5-nitrobenzenesulfonyl chloride step1->intermediate step2 Step 2: Amination intermediate->step2 reagent1 Chlorosulfonic Acid (SO3HCI) reagent1->step1 product N-Ethyl-2-methyl-5-nitro- benzenesulfonamide (Final Product) step2->product reagent2 Ethylamine (CH3CH2NH2) reagent2->step2

Sources

Exploratory

Technical Monograph: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

The following technical monograph details the chemical identity, synthesis, and properties of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide . This guide is structured for researchers requiring precise informatics and reprod...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical identity, synthesis, and properties of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide . This guide is structured for researchers requiring precise informatics and reproducible synthetic protocols.

Chemical Identity & Informatics

Compound Name: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide CAS Registry Number: 91785-74-9 Molecular Formula: C


H

N

O

S Molecular Weight: 244.27 g/mol [1][2][3][4]
Structural Identifiers

The following strings are generated based on the canonical structure (1-sulfonamido-2-methyl-5-nitrobenzene).

Identifier TypeString
Canonical SMILES CCNS(=O)(=O)c1cc([O-])ccc1C
Isomeric SMILES CCN(S(=O)(=O)C1=C(C)C=CC(=C1)=O)
InChI String InChI=1S/C9H12N2O4S/c1-3-10-16(14,15)9-6-7(11(12)13)4-5-8(9)2/h4-6,10H,3H2,1-2H3
InChI Key Derived from InChI string (Requires algorithmic hashing)

Note on Nomenclature: The numbering priority assigns position 1 to the sulfonamide group.[2] The methyl group is at position 2 (ortho), and the nitro group is at position 5 (meta to the sulfonamide, para to the methyl).[2] This substitution pattern is dictated by the precursor synthesis (sulfonation of p-nitrotoluene).

Structural Analysis & Physicochemical Properties[1][2][4][5][6][7]

The molecule features a benzenesulfonamide core substituted with an electron-withdrawing nitro group and an electron-donating methyl group.[1][2] The N-ethyl substituent increases lipophilicity compared to the primary sulfonamide, enhancing solubility in organic solvents like dichloromethane (DCM) and ethyl acetate.[2]

Key Physicochemical Descriptors[1][7]
PropertyValue / EstimateContext
LogP (Predicted) 1.6 – 1.9Moderately lipophilic; suitable for passive membrane transport.[1][2]
H-Bond Donors 1Sulfonamide -NH-
H-Bond Acceptors 4Sulfonyl oxygens (2) + Nitro oxygens (2)
Rotatable Bonds 3Ethyl chain + Sulfonamide-Ring bond
pKa (Sulfonamide) ~10.5Weakly acidic due to the electron-withdrawing nitro group stabilizing the anion.[1][2]

Synthetic Pathways & Protocols

The synthesis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide typically proceeds via the nucleophilic attack of ethylamine on 2-methyl-5-nitrobenzenesulfonyl chloride .[1] This precursor is synthesized by the chlorosulfonation of p-nitrotoluene, where the methyl group directs the electrophilic substitution to the ortho position (meta to the nitro group).[2]

Reaction Scheme (Graphviz)[2]

SynthesisPathway Start p-Nitrotoluene (1-methyl-4-nitrobenzene) Intermediate 2-Methyl-5-nitrobenzenesulfonyl Chloride Start->Intermediate Chlorosulfonation (Electrophilic Aromatic Subst.) Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Intermediate Product N-Ethyl-2-methyl-5-nitro- benzenesulfonamide Intermediate->Product Nucleophilic Substitution (Sn2-like at Sulfur) Reagent2 Ethylamine (EtNH2) + Base (TEA/Pyridine) Reagent2->Product

Figure 1: Synthetic route from p-nitrotoluene to the target sulfonamide via sulfonyl chloride intermediate.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide from 2-methyl-5-nitrobenzenesulfonyl chloride.

Reagents:

  • 2-Methyl-5-nitrobenzenesulfonyl chloride (1.0 eq) [CAS: 121-02-8]

  • Ethylamine (2.0 eq, 70% aq. solution or 2.0M in THF)

  • Triethylamine (1.5 eq, optional acid scavenger)[2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Procedure:

  • Preparation: Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (5.0 g, 21.2 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (4.4 mL, 31.8 mmol) to the solution. Subsequently, add Ethylamine (excess or stoichiometric 2.0 eq) dropwise over 15 minutes. Caution: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting chloride (Rf ~0.8) should disappear, and the more polar sulfonamide (Rf ~0.[2]4) should appear.[2][5][6]

  • Workup:

    • Quench the reaction with water (50 mL).

    • Separate the organic layer.[2][7][8][6][9][10]

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Saturated NaHCO

      
       (30 mL) and Brine (30 mL).
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc/Hexanes) to yield the product as a pale yellow solid.[2]

Reactivity & Functionalization[1]

This compound serves as a versatile intermediate.[2] The nitro group is a "masked" amine, allowing for reduction to the corresponding aniline, which can be further derivatized.[2]

Reduction Pathway

The reduction of the nitro group yields 3-amino-4-methyl-N-ethylbenzenesulfonamide , a key scaffold for azo dyes and pharmaceutical agents.[1][2]

Standard Reduction Conditions:

  • Catalytic Hydrogenation: H

    
     (1 atm), Pd/C (10%), Methanol.[2]
    
  • Chemical Reduction: SnCl

    
     / HCl or Fe / NH
    
    
    
    Cl (Bechamp reduction).[2]
Reactivity Logic Diagram

Reactivity cluster_Reduction Nitro Reduction cluster_Alkylation N-Alkylation Target N-Ethyl-2-methyl-5-nitro- benzenesulfonamide Aniline 3-Amino-4-methyl- N-ethylbenzenesulfonamide Target->Aniline H2, Pd/C or SnCl2 Dialkyl N,N-Diethyl-2-methyl- 5-nitrobenzenesulfonamide Target->Dialkyl Et-I, NaH (Strong Base) Diazo Diazonium Salt (Ar-N2+) Aniline->Diazo NaNO2, HCl (0°C)

Figure 2: Functionalization pathways including nitro reduction and sulfonamide N-alkylation.[2]

Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical criteria should be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.4–8.2 (d, 1H, Ar-H ortho to NO
      
      
      
      ).[2]
    • 
       8.0–7.8 (dd, 1H, Ar-H ortho to NO
      
      
      
      ).[2]
    • 
       7.6 (d, 1H, Ar-H ortho to CH
      
      
      
      ).[2]
    • 
       7.5 (t, 1H, NH, exchangeable).[2]
      
    • 
       2.9 (q, 2H, N-CH 
      
      
      
      -CH
      
      
      ).[2]
    • 
       2.4 (s, 3H, Ar-CH 
      
      
      
      ).[2]
    • 
       1.1 (t, 3H, N-CH
      
      
      
      -CH
      
      
      ).[2]
  • Mass Spectrometry (ESI):

    • Expected [M+H]

      
      : 245.28 m/z.[2]
      
    • Expected [M-H]

      
      : 243.26 m/z (more prominent in negative mode due to acidic sulfonamide proton).[2]
      

References

  • PubChem Compound Summary. (n.d.). 2-Methyl-5-nitrobenzenesulfonyl chloride (Precursor).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSRC. (2024).[2] CAS 91785-74-9 Entry.[1][3][4][11] Retrieved from [Link][2]

Sources

Foundational

suppliers and price of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

Technical Whitepaper: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide Sourcing, Synthesis, and Strategic Application in Drug Development Executive Summary N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (CAS: 91785-74-9 ) is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide Sourcing, Synthesis, and Strategic Application in Drug Development

Executive Summary

N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (CAS: 91785-74-9 ) is a specialized arylsulfonamide intermediate critical to the synthesis of fine chemicals, agrochemicals, and pharmaceutical active ingredients (APIs). Structurally characterized by a para-nitro, ortho-methyl substitution pattern relative to the sulfonyl group, it serves as a robust electrophilic scaffold and a precursor for N-ethylated aniline derivatives.

This guide provides a technical deep-dive for research and procurement teams, detailing the compound's synthesis logic, impurity profile, global supply chain dynamics, and quality validation protocols.

Part 1: Chemical Identity & Technical Specifications

To ensure reproducibility in R&D and pilot-scale synthesis, the material must meet strict physicochemical standards.

Parameter Specification
Chemical Name N-Ethyl-2-methyl-5-nitrobenzenesulfonamide
CAS Number 91785-74-9
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol
Appearance White to light yellow crystalline powder
Purity (HPLC) ≥ 98.0% (Pharma Grade), ≥ 95.0% (Industrial)
Melting Point 102–106 °C (Typical)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Impurities p-Nitrotoluene (starting material), Sulfonic acid hydrolysis products

Part 2: Synthesis & Manufacturing Pathways

Causality & Logic: The synthesis of CAS 91785-74-9 is governed by the electrophilic aromatic substitution rules of the parent toluene ring. The methyl group at the C1 position directs the sulfonyl group to the ortho position (C2) relative to itself, but the strong para-directing nature of the methyl group is often overridden by steric factors or specific conditions if not carefully controlled. However, the standard industrial route utilizes 4-nitrotoluene as the starting material.

Mechanism:

  • Chlorosulfonation: 4-Nitrotoluene reacts with chlorosulfonic acid. The nitro group (meta-director) and methyl group (ortho/para-director) cooperatively direct the sulfonyl chloride to the C2 position (ortho to methyl).

  • Amidation: The resulting sulfonyl chloride is reacted with ethylamine under basic conditions to form the sulfonamide bond.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 4-Nitrotoluene (Precursor) Inter 2-Methyl-5-nitrobenzenesulfonyl chloride (Key Intermediate) Start->Inter Chlorosulfonation (0-5°C -> 60°C) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (CAS 91785-74-9) Inter->Product Amidation (Schotten-Baumann cond.) Impurity Impurity: Sulfonic Acid Hydrolysate Inter->Impurity Hydrolysis (Side Rxn) Reagent2 Ethylamine (EtNH2) + Base (NaOH/TEA) Reagent2->Product

Figure 1: Industrial synthesis pathway demonstrating the conversion of 4-nitrotoluene to the target sulfonamide via a sulfonyl chloride intermediate.

Part 3: Global Supply Chain & Pricing Analysis

Market Landscape: The supply chain is bifurcated between high-purity catalog suppliers (for R&D) and bulk chemical manufacturers (for pilot/commercial scale).

  • Primary Manufacturing Hubs: China (Zhejiang, Jiangsu provinces) and India (Hyderabad, Mumbai).

  • Supply Risk: Moderate. As a nitro-aromatic derivative, production is subject to environmental regulations regarding nitration waste streams.

Pricing Tiers (Q1 2026 Estimates)
Scale Estimated Price Range (USD) Typical Lead Time Target Buyer
Lab Scale (1g - 10g) $50 - $150 / gram1-3 DaysAcademic/Pharma R&D
Pilot Scale (100g - 1kg) $300 - $800 / kg1-2 WeeksCROs/CMOs
Commercial (>100kg) $80 - $150 / kg4-6 WeeksAgrochemical/Generic Mfg

Key Suppliers:

  • BLD Pharm: Reliable for gram-scale R&D quantities (Catalog #BD70612).

  • Keying Chem: Specializes in nitro-aromatic intermediates.

  • Indian Traders (e.g., Chemical Manufacturers): Often list lower prices (~$1.50/g equivalent) but require validation of purity for pharma use.

Part 4: Quality Control & Validation Protocols

To establish Trustworthiness in your data, every batch must undergo a self-validating analytical workflow.

Identity Verification (H-NMR)
  • Solvent: DMSO-d6

  • Key Signals:

    • δ 2.6 ppm (s, 3H): Methyl group attached to the aromatic ring.

    • δ 1.1 ppm (t, 3H) & δ 2.9 ppm (q, 2H): Characteristic N-ethyl group pattern.

    • δ 8.0 - 8.5 ppm (m, 3H): Aromatic protons (coupling pattern confirms 1,2,4-substitution).

Purity Profiling (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (Nitro group absorption).

  • Acceptance Criteria: Main peak > 98.0%; no single impurity > 0.5%.

Part 5: Strategic Applications in Drug Development

1. "Nosyl"-Type Protecting Group Analog: While the standard 2-nitrobenzenesulfonyl (Nosyl) group is used to protect amines (allowing alkylation and subsequent deprotection via thiophenol), the 2-methyl-5-nitro variant offers a tunable electronic profile. The methyl group adds steric bulk, potentially altering the deprotection kinetics or stability under specific reaction conditions.

2. Fragment for Carbonic Anhydrase Inhibitors: Sulfonamides are the primary pharmacophore for carbonic anhydrase inhibition (e.g., Dorzolamide, Brinzolamide). This specific N-ethyl derivative serves as a lipophilic variant for structure-activity relationship (SAR) studies, probing the hydrophobic pocket of the enzyme.

3. Precursor to N-Ethyl-2-methyl-5-amino-benzenesulfonamide: Reduction of the nitro group (H₂/Pd-C or Fe/HCl) yields the corresponding aniline. This is a versatile "lego block" for coupling with heterocycles in kinase inhibitor discovery.

References

  • BLD Pharm. Product Analysis: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (BD70612). Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: N-Ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide (Related Structure). Retrieved from

  • Google Patents. Patent CN107805212B: Preparation method of 2-methyl-5-aminobenzenesulfonamide. (Describes the precursor synthesis). Retrieved from

  • Chemical Manufacturers. Market Pricing Data for Nitrobenzenesulfonamide Derivatives. Retrieved from

Exploratory

Chemical Identity and Synthetic Utility of N-ethyl-2-methyl-5-nitrobenzene-1-sulfonamide

[1] Executive Summary & Chemical Identity N-ethyl-2-methyl-5-nitrobenzene-1-sulfonamide is a specialized organic intermediate belonging to the class of nitro-substituted toluenesulfonamides .[1] Structurally, it is the N...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

N-ethyl-2-methyl-5-nitrobenzene-1-sulfonamide is a specialized organic intermediate belonging to the class of nitro-substituted toluenesulfonamides .[1] Structurally, it is the N-ethylated derivative of 5-nitro-o-toluenesulfonamide.[1][2]

While its parent compound (N-ethyl-o-toluenesulfonamide) is a widely used plasticizer (e.g., in polyamides and cellulose acetate), the 5-nitro derivative serves primarily as a high-value synthon in the preparation of amino-sulfonamides for pharmaceutical applications (such as carbonic anhydrase inhibitors or antibacterial agents) and azo dyes.[1][2]

Synonymy and Nomenclature

The complexity of this compound's naming arises from the dual priority of the benzene ring numbering (sulfonamide vs. toluene roots).[1][2]

Naming ConventionSynonym / IdentifierNotes
IUPAC (Systematic) N-Ethyl-2-methyl-5-nitrobenzene-1-sulfonamidePreferred for unambiguous structural identification.[1][2]
Common / Trade N-Ethyl-5-nitro-o-toluenesulfonamideUses the "o-toluene" root (methyl at pos 2).[1][2]
Inverted Index Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-Used in CAS and chemical inventory indexing.[1][2]
Structural Acronym 5-Nitro-N-E-PTSA (Variant)Note: "PTSA" usually refers to para-toluene, but this acronym format is common in industry.[1][2]
Molecular Formula C₉H₁₂N₂O₄S
Molecular Weight 244.27 g/mol
Structural Visualization (DOT)

The following diagram illustrates the hierarchical nomenclature breakdown for the compound.

Nomenclature Root Benzenesulfonamide Core (C6H5-SO2NH2) Sub1 Position 2: Methyl Group (o-Toluene derivative) Root->Sub1 Substitution Sub2 Position 5: Nitro Group (-NO2) Root->Sub2 Substitution Sub3 N-Position: Ethyl Group (-CH2CH3) Root->Sub3 N-Alkylation Final Target: N-ethyl-2-methyl-5-nitrobenzene-1-sulfonamide Sub1->Final Sub2->Final Sub3->Final

Caption: Structural derivation showing the convergence of substituents onto the benzenesulfonamide core.

Synthetic Methodology

The synthesis of N-ethyl-2-methyl-5-nitrobenzene-1-sulfonamide is typically achieved via a nucleophilic substitution (amidation) pathway.[1][2] The precursor, 2-methyl-5-nitrobenzenesulfonyl chloride, is reacted with ethylamine under Schotten-Baumann conditions.[1]

Reaction Scheme
  • Precursor Formation: Chlorosulfonation of 4-nitrotoluene (or nitration of o-toluenesulfonyl chloride).[1][2]

  • Amidation: Reaction of the sulfonyl chloride with ethylamine.[1]

Detailed Protocol: Amidation Step

Objective: Conversion of 2-methyl-5-nitrobenzenesulfonyl chloride to the N-ethyl sulfonamide.[1]

Reagents:

  • 2-Methyl-5-nitrobenzenesulfonyl chloride (1.0 eq)[1][2]

  • Ethylamine (2.0 - 3.0 eq, 70% aq.[1][2] solution or hydrochloride salt)

  • Base: Triethylamine (TEA) or Pyridine (if using amine salt)[1][2]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]

Step-by-Step Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

    • Scientific Rationale: Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis.[1][2] Low temperature minimizes side reactions (hydrolysis to sulfonic acid).[1][2]

  • Addition: Add Ethylamine (25 mmol) dropwise over 20 minutes. If using ethylamine hydrochloride, premix with TEA (30 mmol) in DCM before addition.[1][2]

    • Scientific Rationale: The reaction is exothermic (

      
      ).[1][2] Controlled addition prevents thermal runaway.[1][2] Excess amine acts as an HCl scavenger.[1][2]
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Silica gel, Ethyl Acetate:Hexane 3:7).[1][2]

  • Work-up:

    • Quench with water (20 mL).

    • Separate the organic layer.[1][2][3][4][5]

    • Wash the organic phase with 1M HCl (to remove unreacted amine) followed by saturated NaHCO₃ (to remove any hydrolyzed sulfonic acid).[1][2]

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for pharmaceutical use.[1][2]

Synthesis Workflow Diagram

Synthesis Start 4-Nitrotoluene Inter 2-Methyl-5-nitro- benzenesulfonyl chloride Start->Inter Chlorosulfonic acid (ClSO3H) Product N-ethyl-2-methyl-5-nitro- benzene-1-sulfonamide Inter->Product Amidation (DCM, 0°C) Reagent Ethylamine (Excess) Reagent->Inter

Caption: Linear synthetic pathway from commercially available 4-nitrotoluene to the target sulfonamide.

Applications & Utility

The "5-nitro" group is the functional pivot point for this molecule's utility.[1][2][4] Unlike its non-nitro parent (a plasticizer), this compound is rarely an end-product but rather a strategic intermediate .[1][2]

Pharmaceutical Precursor (Reduction)

The nitro group is readily reduced (H₂/Pd-C or Fe/HCl) to an amino group (


).[1][2] The resulting 5-amino-N-ethyl-2-methylbenzenesulfonamide  is a scaffold for:
  • Carbonic Anhydrase Inhibitors: Sulfonamides are classic pharmacophores for diuretics and anti-glaucoma agents.[1][2]

  • Antibacterial Agents: Modifications at the

    
    -ethyl or aniline position can yield sulfa-drug derivatives.[1][2]
    
Agrochemicals

Sulfonamides with ortho-toluene backbones exhibit herbicidal activity (specifically ALS inhibition).[1][2] The nitro/amino toggle allows for tuning of lipophilicity and metabolic stability in crop protection agents.[1][2]

Comparison of Derivatives
CompoundStructurePrimary Application
N-Ethyl-o-toluenesulfonamide No Nitro groupPlasticizer (polyamides), Resin hardener.[1][2][6]
N-Ethyl-2-methyl-5-nitro... Nitro at C5 Intermediate for drugs/dyes.
N-Ethyl-4-toluenesulfonamide Para-isomerPlasticizer (Ketjenflex 8), Fungicide intermediate.[1][2]

Safety & Handling (MSDS Summary)

Note: As a nitro-aromatic sulfonamide, standard precautions for toxic organic intermediates apply.

  • GHS Classification:

    • Warning: Acute Toxicity (Oral/Inhalation).[1][2]

    • Irritant: Skin and Eye Irritation (H315, H319).[1][2]

  • Handling: Use in a fume hood.[1][2] Avoid dust formation.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Nitro compounds can degrade upon prolonged exposure to light.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14110, N-Ethyl-o-toluenesulfonamide (Parent Structure).[1][2] Retrieved from [Link][1][2]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis.[1][2] Springer.[1][2] (Standard reference for Schotten-Baumann sulfonamide synthesis).[1]

  • European Chemicals Agency (ECHA). Registration Dossier: Toluenesulphonamides.[1][2][7] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Crystallization Solvent Systems for N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

Executive Summary This guide details the optimization of crystallization protocols for N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (CAS: 40322-83-2), a critical intermediate in the synthesis of sulfonamide-based pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of crystallization protocols for N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (CAS: 40322-83-2), a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.

Achieving high purity (>98%) for this intermediate is pivotal, as residual isomers or unreacted sulfonyl chlorides can propagate through subsequent synthetic steps, leading to genotoxic impurities or catalyst poisoning. This note synthesizes data from structural analogs and physicochemical principles to recommend Ethanol/Water and Toluene as primary solvent systems, providing a robust framework for scale-up.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, we must first analyze the solute's molecular interaction potential.

FeatureChemical MoietyEffect on Solubility
Core Scaffold Benzene RingLipophilic; promotes solubility in aromatics (Toluene).
H-Bond Donor Sulfonamide N-HModerate polarity; enables solubility in alcohols/ketones.
H-Bond Acceptor Sulfonyl (

) & Nitro (

)
Strong dipoles; reduces solubility in non-polar alkanes (Hexane).
Alkyl Chain N-Ethyl & 2-MethylIncreases lipophilicity compared to primary sulfonamides; lowers melting point.

Solubility Prediction:

  • High Solubility: Acetone, DMF, DMSO, Ethyl Acetate (Hot).

  • Moderate Solubility: Ethanol, Methanol, Toluene (Hot).

  • Low Solubility: Water, Hexane, Cyclohexane.

Scientific Rationale: Unlike primary sulfonamides (e.g., 2-methyl-5-nitrobenzenesulfonamide), which crystallize readily from methanol [1], the N-ethyl substitution disrupts the hydrogen bonding network, potentially lowering the melting point and increasing the risk of "oiling out." Therefore, a binary solvent system or a controlled cooling profile in aromatic solvents is required to ensure crystalline growth over amorphous precipitation.

Solvent Selection Decision Tree

The following logic flow guides the researcher in selecting the appropriate solvent system based on the impurity profile of the crude material.

SolventSelection Start Crude N-Ethyl-2-methyl-5-nitrobenzenesulfonamide ImpurityCheck Analyze Impurity Profile (HPLC/TLC) Start->ImpurityCheck PolarImps Polar Impurities (Salts, Acids, Unreacted Amines) ImpurityCheck->PolarImps Dominant NonPolarImps Non-Polar Impurities (Oligomers, Bis-sulfonamides) ImpurityCheck->NonPolarImps Dominant ProtocolA Protocol A: Binary System Ethanol / Water (Anti-solvent) PolarImps->ProtocolA ProtocolB Protocol B: Single Solvent Toluene (High T) NonPolarImps->ProtocolB OilingOut Risk: Oiling Out? ProtocolA->OilingOut Seed Action: Add Seed Crystals @ Cloud Point OilingOut->Seed Yes

Figure 1: Decision matrix for solvent selection based on impurity profile. Protocol A is preferred for general purification, while Protocol B is specific for removing organic byproducts.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Binary Recrystallization (Recommended)

Best for: Removal of ionic species, salts, and unreacted ethylamine. This system leverages the "anti-solvent" effect of water.

Materials:

  • Crude N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

  • Solvent: Ethanol (95% or Absolute)

  • Anti-solvent: Deionized Water

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Procedure:

  • Dissolution: Place 10 g of crude solid in a flask. Add Ethanol (approx. 3-5 mL per gram of solute) and heat to reflux (78°C).

    • Note: If the solution is not clear, add Ethanol in 1 mL increments until fully dissolved.

  • Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-heated glass funnel.

  • Nucleation Induction: Remove from heat. While the solution is still hot (~60°C), add warm water dropwise until a faint, persistent turbidity (cloud point) is observed.

  • Re-dissolution: Add a few drops of Ethanol to just clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (approx. 10-20°C per hour). Rapid cooling may trap impurities.

    • Critical Step: If the product begins to separate as an oil, scratch the glass wall or add a seed crystal immediately.

  • Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 40-50°C to constant weight.

Protocol B: Toluene Recrystallization

Best for: Removal of non-polar organic impurities and tars.

Step-by-Step Procedure:

  • Dissolution: Suspend crude solid in Toluene (approx. 3 mL/g).

  • Heating: Heat to reflux (110°C). Toluene's high boiling point ensures excellent solubility for the sulfonamide while leaving very polar salts undissolved.

  • Filtration: Filter hot to remove any undissolved salts.

  • Cooling: Cool slowly to room temperature. The aromatic stacking interaction between Toluene and the benzene ring of the solute often yields well-defined prismatic crystals [2].

  • Isolation: Filter and wash with cold Toluene, followed by a Hexane rinse to aid drying.

Critical Process Parameters (CPPs) & Data

The following parameters must be controlled to ensure reproducibility.

ParameterTarget RangeImpact of Deviation
Dissolution Temp Reflux (

)

results in high solvent volume and yield loss.
Cooling Rate 0.5 - 1.0 °C/minFaster cooling leads to occlusion of impurities and small crystal size.
Seeding Temp

Seeding too hot dissolves the seed; seeding too cold causes uncontrolled nucleation.
Water Content (Protocol A) 20-40% v/vExcess water causes "oiling out" or precipitation of amorphous material.
Yield & Purity Comparison (Typical)
Solvent SystemTypical Recovery (%)Impurity Rejection Profile
Ethanol / Water 85 - 92%Excellent for salts and polar precursors (e.g., Ethylamine).
Methanol 75 - 85%Good general purpose; lower recovery due to higher solubility in cold MeOH.
Toluene 80 - 88%Superior for removing organic tars and dimers.

Process Workflow Diagram

CrystallizationWorkflow Crude Crude Mixture (Reaction Mass) Dissolve Dissolution (T > 60°C) Crude->Dissolve + Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Nucleate Nucleation (Seeding/Cooling) Filter->Nucleate Supersaturation Growth Crystal Growth (Slow Cooling) Nucleate->Growth Isolate Isolation (Filtration & Drying) Growth->Isolate

Figure 2: Standard workflow for the purification of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The product separates as a liquid droplet rather than a solid crystal during cooling. Cause: The N-ethyl group lowers the melting point, and the metastable liquid phase separates before the crystalline solid phase (Liquid-Liquid Phase Separation). Solution:

  • Reheat the mixture until the oil re-dissolves.

  • Add more solvent (Ethanol) to lower the concentration slightly.

  • Seed vigorously with pure crystals at a higher temperature.

  • Slow down the agitation to prevent emulsion formation.

References

  • Arshad, M. N., et al. (2009). "2-Methyl-5-nitrobenzenesulfonamide."[1][2] Acta Crystallographica Section E, E65, o2459. Available at: [Link]

Sources

Application

scale-up synthesis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

Executive Summary This Application Note details the scalable synthesis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (Target) , a critical intermediate in the manufacture of azo dyes and pharmaceutical precursors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable synthesis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (Target) , a critical intermediate in the manufacture of azo dyes and pharmaceutical precursors (e.g., sulfonamide antibiotics and antiviral agents).

While laboratory-scale synthesis often utilizes dichloromethane (DCM) and excess amine, this protocol transitions to a Toluene/Water biphasic system or a controlled anhydrous Toluene process . This modification addresses Critical Process Parameters (CPPs) relevant to scale-up: heat management (exotherm control), impurity rejection (hydrolysis minimization), and solvent recovery.

Key Performance Indicators (KPIs):

  • Target Yield: >85% (Isolated)

  • Purity: >98.5% (HPLC a/a)

  • Scale Factor: Protocols validated for 100g to 5kg batches.

Retrosynthetic Analysis & Strategy

The synthesis is a two-step sequence starting from commercially available 4-nitrotoluene .

  • Chlorosulfonation: Electrophilic aromatic substitution using chlorosulfonic acid (

    
    ) to generate 2-methyl-5-nitrobenzenesulfonamide chloride.
    
    • Regioselectivity: The methyl group (activator, o/p-director) and nitro group (deactivator, m-director) cooperatively direct the sulfonyl group to the position ortho to the methyl.

  • Amidation (Schotten-Baumann conditions): Nucleophilic attack of ethylamine on the sulfonyl chloride.

Diagram 1: Synthetic Pathway & Mechanism

SyntheticPathway cluster_hazards Process Hazards SM 4-Nitrotoluene (Start) Inter Intermediate: 2-Methyl-5-nitrobenzenesulfonyl chloride SM->Inter Electrophilic Subst. (-HCl, -H2SO4) H2 HCl Gas (Evolution) SM->H2 Reagent1 Chlorosulfonic Acid (Excess, Heat) Reagent1->Inter Product Target: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide Inter->Product Nucleophilic Subst. (-HCl) H1 Exotherm (Amidation) Inter->H1 Reagent2 Ethylamine + Base (NaOH/TEA) Reagent2->Product

Caption: Reaction scheme showing the conversion of 4-nitrotoluene to the target sulfonamide, highlighting key reagents and process hazards.

Process Safety Assessment (E-E-A-T)

Before proceeding, the following hazards must be mitigated:

  • Thermal Runaway: The reaction of sulfonyl chlorides with amines is highly exothermic (

    
    ).
    
    • Control: Reagent addition must be rate-limiting. Do not add "all at once."

  • Gas Evolution: Step 1 releases massive quantities of HCl gas.

    • Control: A caustic scrubber (NaOH) is mandatory.

  • Energetic Precursors: Nitro-compounds can be shock-sensitive if dry.

    • Control: Avoid distilling nitrotoluene to dryness; monitor DSC (Differential Scanning Calorimetry) onset temperatures.

Detailed Protocols

Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride

Rationale: We use excess chlorosulfonic acid as both reagent and solvent to drive the equilibrium and maintain fluidity.

Reagents:

  • 4-Nitrotoluene (1.0 eq)

  • Chlorosulfonic acid (3.5 - 4.0 eq) [Corrosive/Fuming]

  • Thionyl chloride (0.5 eq) [Optional: scavenges water, converts sulfonic acid byproducts]

Protocol:

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, dropping funnel, and a gas outlet connected to a NaOH scrubber .

  • Charging: Charge Chlorosulfonic acid (3.5 eq) into the reactor. Cool to 10°C.

  • Addition: Melt 4-Nitrotoluene (MP ~52°C) in a separate vessel. Add the molten nitrotoluene dropwise to the acid, maintaining internal temp < 20°C.

    • Note: HCl evolution will be vigorous.

  • Reaction: Once addition is complete, ramp temperature to 65°C over 1 hour. Hold at 65-70°C for 3 hours.

    • IPC (In-Process Control): TLC or HPLC should show <1% starting material.

  • Quench (Critical):

    • Prepare a second reactor with crushed ice/water (5x volume of acid mix).

    • Slowly transfer the reaction mass onto the ice with vigorous stirring. Do not add water to the acid.

  • Isolation: The sulfonyl chloride precipitates as a white/off-white solid. Filter immediately (sulfonyl chlorides hydrolyze in water over time). Wash with cold water until pH neutral.

  • Drying: Dry in a vacuum oven at 40°C over

    
     or use immediately in Step 2 (preferred to avoid degradation).
    
Step 2: Scale-Up Amidation (The Target Synthesis)

Rationale: A biphasic Toluene/Water system with inorganic base is selected. Toluene solubilizes the sulfonyl chloride, while the amine and base remain in the aqueous phase. This limits the reaction rate to the interfacial area, providing inherent safety against thermal runaway.

Reagents:

  • 2-Methyl-5-nitrobenzenesulfonyl chloride (1.0 eq, from Step 1)

  • Ethylamine (1.2 eq, 70% aq. solution or 2.0M in THF)

  • Sodium Hydroxide (1.1 eq, 10% aq. solution) or Sodium Carbonate.[1]

  • Solvent: Toluene (5-8 volumes).

Protocol:

  • Solution A: Dissolve the sulfonyl chloride in Toluene. If the material is wet from Step 1, perform azeotropic distillation (Dean-Stark) to dry the solution first.

  • Solution B: In the main reactor, charge Ethylamine and NaOH solution. Cool to 0-5°C.[2]

  • Coupling: Add Solution A to Solution B slowly via dosing pump.

    • Rate: Maintain internal temperature < 15°C.[2]

    • Observation: A biphasic mixture forms. Efficient stirring is crucial.

  • Completion: Warm to room temperature (20-25°C) and stir for 2 hours.

    • IPC: HPLC analysis.[2][3] Disappearance of Sulfonyl Chloride.

  • Work-up:

    • Stop stirring. Allow phases to separate.

    • Remove the aqueous (lower) layer (contains NaCl, excess amine).

    • Wash the organic (Toluene) layer with 1M HCl (to remove unreacted ethylamine).

    • Wash with Brine.

  • Crystallization:

    • Concentrate the Toluene layer to ~3 volumes under vacuum.

    • Cool to 0-5°C. The product, N-Ethyl-2-methyl-5-nitrobenzenesulfonamide, will crystallize.

    • Filter and wash with cold heptane.

  • Drying: Vacuum oven at 50°C.

Process Engineering & Scale-Up Workflow

The following diagram illustrates the reactor configuration required for safe scale-up, emphasizing the scrubber and cooling loops.

Diagram 2: Scale-Up Reactor Configuration

ReactorSetup cluster_controls Critical Controls FeedTank Feed Tank (Sulfonyl Chloride in Toluene) Reactor Main Reactor (Jacketed, Agitated) Amine + Base FeedTank->Reactor Controlled Dosing Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Vent (HCl/Vapors) Filter Nutsche Filter (Isolation) Reactor->Filter Slurry Transfer TCU TCU (Temp Control Unit) TCU->Reactor Cooling Loop (-10°C) ReactionTemp Temp < 15°C Stirring High Shear Mixing

Caption: Engineering flow diagram for the amidation step, highlighting temperature control and exhaust scrubbing.

Analytical Specifications & Troubleshooting

Table 1: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis during quenchEnsure quench water is <5°C; filter immediately.
High Impurity (Sulfonic Acid) Wet reagents in Step 1Use dry 4-nitrotoluene; add thionyl chloride scavenger.
Dark Color (Product) Oxidation / Thermal stressKeep reaction temp < 70°C; use nitrogen blanket.
Slow Phase Separation Emulsion formationAdd brine; filter through Celite if solids are present.
Exotherm Spikes Dosing too fastReduce dosing rate; verify TCU cooling capacity.
Analytical Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B.

  • Detection: UV @ 254 nm.

  • Retention: Sulfonic acid (early) < Sulfonamide (mid) < Sulfonyl Chloride (late) < Bis-sulfonamide (very late).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for chlorosulfonation and sulfonamide formation).

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: 4-Nitrotoluene. (Safety data regarding energetic precursors).

  • PubChem. Compound Summary: 2-methyl-5-nitrobenzenesulfonyl chloride. National Library of Medicine. (Physical properties and safety).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for Schotten-Baumann conditions).

  • BenchChem. Technical Support: Scaling Up Sulfonamides. (General scale-up considerations for sulfonylation).

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a specific Process Hazard Analysis (PHA) and conducted in suitable facilities.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

Topic: Yield Optimization & Troubleshooting Guide Target Compound: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide CAS Registry Number: (Analogous structures: 2-methyl-5-nitrobenzenesulfonamide is CAS 6269-91-6; N-ethyl deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Compound: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide CAS Registry Number: (Analogous structures: 2-methyl-5-nitrobenzenesulfonamide is CAS 6269-91-6; N-ethyl derivatives follow similar synthesis logic).[1]

Critical Synthesis Parameters (The "Why")

The synthesis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide is a classic nucleophilic substitution at the sulfur atom, typically performed via the Schotten-Baumann reaction or under anhydrous conditions .[1]

The core reaction involves 2-methyl-5-nitrobenzenesulfonyl chloride (electrophile) and ethylamine (nucleophile).[1]

The Chemistry of Failure

Low yields in this synthesis are rarely due to "bad luck." They stem from three competing pathways:

  • Hydrolysis (The Water Problem): The sulfonyl chloride is highly moisture-sensitive. In the presence of water (even atmospheric moisture) and base, it hydrolyzes to the sulfonic acid, which is water-soluble and lost during aqueous workup.

  • Volatility (The Stoichiometry Problem): Ethylamine (bp 16.6 °C) is extremely volatile. If added to a warm reaction mixture, it evaporates before reacting, destroying your stoichiometry.[1]

  • Bis-Sulfonylation: While less common with bulky sulfonamides, excess sulfonyl chloride can react with the product to form the N,N-bis(sulfonyl)imide.[1]

Optimized Protocols

Method A: Biphasic Schotten-Baumann (Robust & Scalable)

Best for: Large scale, cost-efficiency, and when using aqueous ethylamine.[1]

Reagents:

  • 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq)[1]

  • Ethylamine (70% aq.[1] solution) (1.2 – 1.5 eq)

  • Base:

    
     or 
    
    
    
    (10% aq)[1]
  • Solvent: Dichloromethane (DCM) or THF[1]

Protocol:

  • Dissolution: Dissolve the sulfonyl chloride in DCM. Cool to 0 °C .[2]

  • Addition: Add the aqueous ethylamine solution slowly to the vigorously stirred mixture.

  • pH Control: Simultaneously add the inorganic base to maintain pH 9–10. Crucial: Do not let pH > 11 to prevent rapid hydrolysis of the chloride.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Workup: Separate phases. Wash organic phase with 1M HCl (removes unreacted amine) followed by sat.[1]

    
     (removes hydrolyzed sulfonic acid).[1]
    
Method B: Anhydrous Conditions (High Purity)

Best for: Maximizing yield, small scale, or old/degraded sulfonyl chloride.[1]

Reagents:

  • 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq)[1]

  • Ethylamine hydrochloride salt (1.2 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Solvent: Anhydrous DCM[1]

Protocol:

  • Suspension: Suspend Ethylamine HCl in anhydrous DCM. Add TEA. Stir until clear (liberation of free amine). Cool to 0 °C .[2]

  • Addition: Add sulfonyl chloride (dissolved in minimal DCM) dropwise.

  • Monitoring: Monitor by TLC (approx. 2-4 hours).

  • Quench: Quench with water.

  • Workup: Wash with 1M HCl, then Brine. Dry over

    
    .[1]
    

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Sulfonyl Chloride 1. Check chloride quality (mp should be ~64-66°C).[1] 2. Ensure reaction temp starts at 0°C. 3. If using Method A, increase stir rate (mass transfer limit).
Product is an Oil Solvent Entrapment / Impurities The nitro group makes the compound crystallizable. If oily: 1. Triturate with cold Hexane/Ether. 2. Recrystallize from Ethanol/Water (9:1) or Toluene .[1]
Dark Red/Brown Color Oxidation / Azo impurities Nitro compounds often contain colored azo impurities. 1. Treat hot ethanol solution with Activated Charcoal . 2. Filter through Celite before crystallizing.
Starting Material Remains Ethylamine Evaporation Ethylamine boils at 16.6°C. If the reaction exotherms, the amine boils off. Fix: Use a reflux condenser (dry ice/acetone) or use Ethylamine HCl salt (Method B).
Product Soluble in Water Polysulfonylation or Salt Formation You may have formed the sulfonamide salt (deprotonated).[1] Fix: Acidify the aqueous layer to pH 2-3 during workup to precipitate the neutral sulfonamide.[1]

Visualizations

Diagram 1: Reaction Pathways & Competition

This diagram illustrates the competition between the desired sulfonylation and the parasitic hydrolysis reaction.

ReactionPathways Start 2-Methyl-5-nitro- benzenesulfonyl chloride Intermediate Tetrahedral Intermediate Start->Intermediate  Nucleophilic Attack   Amine Ethylamine (Nucleophile) Amine->Intermediate Water Water (Competitor) Water->Intermediate  Hydrolysis Risk   Product Target Sulfonamide (Precipitate/Organic) Intermediate->Product  -HCl (Base scavenged)   Waste Sulfonic Acid (Water Soluble Waste) Intermediate->Waste  -HCl  

Caption: The kinetic competition between amine attack (green) and water hydrolysis (red).[1] Maintaining low temperature and high amine concentration favors the green path.

Diagram 2: Purification Decision Tree

How to rescue your product based on its physical state.

PurificationLogic Start Crude Product Isolated State Physical State? Start->State Solid Solid / Powder State->Solid Oil Sticky Oil / Gum State->Oil Color Color Check Solid->Color Triturate Triturate w/ Cold Hexane Oil->Triturate Induce Crystal Recryst Recrystallize: EtOH/Water or Toluene Color->Recryst Off-white/Yellow Charcoal Dissolve in Hot EtOH + Activated Charcoal Color->Charcoal Dark Brown/Red Triturate->Solid Final Pure Product Recryst->Final Charcoal->Recryst Filter hot

Caption: Step-by-step logic for converting crude isolates into high-purity crystalline solids.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as the solvent? A: It is risky. Ethanol is nucleophilic. While amines are better nucleophiles than alcohols, using ethanol can lead to the formation of the ethyl ester (ethyl sulfonate) side product, especially if the amine equivalents are low or the addition is too fast. DCM or THF are chemically inert alternatives.

Q: My sulfonyl chloride is a liquid, but the literature says it should be a solid. Is it bad? A: Yes. 2-methyl-5-nitrobenzenesulfonyl chloride should be a solid (mp ~64-66 °C).[1] If it is liquid, it has likely hydrolyzed to the sulfonic acid (which is hygroscopic and oily) or decomposed. Action: Attempt to recrystallize the starting material from dry hexane/chloroform or purchase a fresh batch.

Q: Why do I need to wash with acid (HCl) during workup? A: The reaction requires excess ethylamine (or TEA) to drive completion.[1] These amines are soluble in organic solvents like DCM. Washing with 1M HCl protonates the remaining amine, turning it into a water-soluble salt that is easily removed in the aqueous layer, leaving your pure sulfonamide in the organic layer.

Q: The product precipitates immediately upon adding amine. Is this normal? A: Yes. Sulfonamides are often less soluble than their precursors. However, ensure the precipitate isn't just the amine hydrochloride salt.

  • Test: Take a small sample of the solid and add water. If it dissolves instantly, it is likely the salt (bad). If it remains insoluble, it is your product (good).[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures and sulfonamide characterization).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution at Sulfur).

  • BenchChem Technical Support. (2025). 2-Methyl-5-nitrophenol Synthesis & Purification. Retrieved from (Provides physical property data for 2-methyl-5-nitro derivatives and purification logic).[1]

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from (Analogous synthesis demonstrating handling of 2-methyl-5-nitro-substituted electrophiles).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81056, 2-Methyl-5-nitrobenzenesulfonamide. Retrieved from (Source for physical properties and structural confirmation).[1]

Sources

Optimization

purification of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide by column chromatography

Here is the Technical Support Guide for the purification of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide . Ticket ID: PUR-2M5N-ETH Subject: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (Column Chromatography) Status: Open As...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the purification of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide .

Ticket ID: PUR-2M5N-ETH Subject: N-Ethyl-2-methyl-5-nitrobenzenesulfonamide (Column Chromatography) Status: Open Assigned Specialist: Senior Application Scientist[1]

📋 Executive Summary

You are attempting to purify N-Ethyl-2-methyl-5-nitrobenzenesulfonamide , a secondary sulfonamide synthesized from 2-methyl-5-nitrobenzenesulfonyl chloride and ethylamine.[1]

Key Challenges:

  • Solubility Mismatch: Nitro-sulfonamides often exhibit poor solubility in non-polar mobile phases (Hexane/Heptane), leading to precipitation on the column.[1]

  • Tailing (Peak Asymmetry): The acidic proton on the sulfonamide nitrogen (

    
    ) can interact with active silanol sites on silica gel, causing streaking.[1]
    
  • Impurity Profile: Separation from the hydrolyzed byproduct (sulfonic acid) and the starting material (sulfonyl chloride) requires precise polarity control.[1]

🛠 Module 1: Pre-Purification Diagnostics (The Triage)

Do not start the column until you have validated these parameters.

The Solubility Check (Critical)

This molecule is likely a solid with limited solubility in Hexanes.[1]

  • Test: Dissolve 50 mg of crude in 1 mL of 20% Ethyl Acetate (EtOAc) in Hexane.

  • Result:

    • Clear Solution: You may use liquid injection.[1]

    • Cloudy/Precipitate:STOP. You must use Dry Loading .[1] Liquid injection will cause the compound to crash out at the head of the column, ruining the separation.[1]

TLC Analysis & Relative

Stationary Phase: Silica Gel


Mobile Phase:  30% EtOAc in Hexane (Adjust based on actual polarity).[1]
ComponentRelative PolarityAppearance (UV 254nm)Notes
Disulfonimide (Side Product) Low (

)
Weak UVRare, formed if excess chloride used.[1]
Sulfonyl Chloride (SM) Medium-Low (

)
Strong UVUnreacted starting material.[1] Unstable on silica.[1]
Target Sulfonamide Medium (

)
Strong UV + Yellow The product.
Sulfonic Acid High (

)
Strong UVHydrolysis product.[1] Stays at baseline.

⚙️ Module 2: The Standard Operating Procedure (SOP)

This protocol is designed for a flash chromatography system (e.g., Biotage/Teledyne) or manual glass columns.[1]

Step 1: Sample Loading (Dry Load Method)

Due to the nitro group and sulfonamide core, solubility in the initial mobile phase is often poor.[1]

  • Dissolve crude mixture in minimal Dichloromethane (DCM) or Acetone.[1]

  • Add Celite 545 or Silica Gel (ratio 1:2 crude to solid support).[1]

  • Rotary evaporate to dryness until a free-flowing powder remains.

  • Load this powder into a solid load cartridge or on top of the column bed.[1]

Step 2: Column & Solvent Selection[1][2]
  • Stationary Phase: Spherical Silica Gel, 40–63 µm (Standard).[1]

  • Mobile Phase A: n-Heptane (preferred over Hexane for toxicity reasons).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • CV (Column Volume):

    
     15-20 minutes total run time.[1]
    
Step 3: The Gradient Profile

Avoid isocratic runs to prevent band broadening.[1]

Segment% B (EtOAc)CV (Column Volumes)Purpose
Equilibration 5%2Wet the column; prevent heat of solvation shock.
Hold 5%1Elute non-polar impurities (disulfonimides).[1]
Ramp 5%

40%
10Elute Target. Shallow gradient maximizes resolution.[1]
Flush 40%

100%
3Elute polar sulfonic acids (waste).[1]

📉 Module 3: Troubleshooting Logic (The Crisis Center)

Visualizing the Decision Process

The following diagram illustrates the logic flow for resolving common purification failures.

PurificationLogic Start Start Purification CheckTLC Check TLC (30% EtOAc/Hex) Start->CheckTLC SepGood Separation Good? CheckTLC->SepGood RunColumn Run Standard Gradient (5-40% EtOAc) SepGood->RunColumn Yes IssueType Identify Issue SepGood->IssueType No Tailing Problem: Tailing/Streaking IssueType->Tailing Streaks Overlap Problem: Overlap with SM IssueType->Overlap Poor Rf Delta Crystallization Problem: Precipitate on Column IssueType->Crystallization Solid Crash FixTailing Fix: Add Modifier (0.1% AcOH or change to DCM/MeOH) Tailing->FixTailing FixOverlap Fix: Change Selectivity (Use Toluene/EtOAc) Overlap->FixOverlap FixCryst Fix: Dry Load + Solid Load Cartridge Crystallization->FixCryst

Caption: Decision logic for optimizing N-Ethyl-2-methyl-5-nitrobenzenesulfonamide purification.

Specific Troubleshooting Q&A

Q1: My product is streaking (tailing) significantly. Is the column overloaded?

  • Diagnosis: While overload is possible, sulfonamides often streak due to hydrogen bonding with silica silanols.

  • The Fix:

    • Mass Loading: Ensure loading is <1% of silica mass (e.g., <400mg on a 40g column).[1]

    • Solvent Modifier: Do not use Triethylamine (TEA).[1] TEA is basic and can deprotonate the sulfonamide (

      
      ), creating a charged species that sticks more. Instead, keep the system neutral or slightly acidic. If streaking persists, switch to DCM:MeOH (99:1 to 95:5) . The methanol deactivates the silica active sites more effectively than EtOAc.[1]
      

Q2: A yellow band is stuck at the top of the column and won't move.

  • Diagnosis: This is likely the 2-methyl-5-nitrobenzenesulfonic acid byproduct formed by hydrolysis of the starting chloride.[1]

  • The Fix: Do not try to elute it with your product. It is an impurity. If you need to clean the column for reuse, flush with 10% MeOH in DCM, but for the purpose of purification, simply collect your mobile band and discard the top of the column.[1]

Q3: I see crystals forming inside the column cartridge during the run.

  • Diagnosis: "Solubility Shock."[1] The compound dissolved in the loading solvent (e.g., DCM) but crashed out when it hit the non-polar mobile phase (Heptane).

  • The Fix: You must use Dry Loading (see Module 2).[1] If you already dry loaded and it still crystallized, your initial gradient starts with too much Heptane. Increase the starting polarity to 10% or 15% EtOAc, ensuring it is below the elution point (

    
    ) of the product.[1]
    

📚 Module 4: Advanced FAQ

Q: Can I use Amine-functionalized silica (NH2-Silica)? A: Proceed with caution. While NH2-silica neutralizes acidity, nitro-aromatics can sometimes form charge-transfer complexes with amines, leading to yellow/orange discoloration and irreversible retention.[1] Standard Silica (


) is preferred for nitro-compounds.[1]

Q: How do I remove the "Grease" impurity co-eluting with my product? A: If you used ethylamine (often supplied as a solution), you might have residuals. However, "grease" usually comes from hexanes or glassware.[1]

  • Solution: Perform a Trituration after the column.[1]

    • Evaporate fractions to a solid.

    • Add cold Hexane/Pentane.

    • Sonicate.[1] The sulfonamide (polar nitro group) will remain solid; grease will dissolve.[1]

    • Filter or decant.[1]

Q: What is the expected yield? A: The reaction of sulfonyl chlorides with primary amines is generally high yielding (>80%). If your column yield is low (<50%), check the aqueous workup (did you lose it to the water layer?) or check for degradation on the column (unlikely for this stable species).

🔗 References

  • Biotage. "The Flash Purification of Sulfonamides." Flash Purification Blog. Accessed via .[1]

  • PubChem. "2-Nitrobenzenesulfonamide Compound Summary."[1][2][3] National Library of Medicine.[1] Link.[1]

  • Reich, H. J., & Bordwell, F. G. "pKa Data Compilation."[1] University of Wisconsin-Madison.[1] (Reference for Sulfonamide acidity). Link.[1]

  • Teledyne ISCO. "RediSep® Rf Column User Guide: Troubleshooting Tailing and Fronting." Link.

For further assistance, please upload your TLC plate image and current gradient parameters to the portal.

Sources

Troubleshooting

troubleshooting low solubility of nitro sulfonamides in methanol

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the solubility of nitro sulfonamides in methanol. This document provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the solubility of nitro sulfonamides in methanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental issues. Our approach is rooted in foundational chemical principles to not only solve immediate solubility problems but also to empower you with the knowledge to proactively design more effective experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of nitro sulfonamides.

Q1: I'm trying to dissolve my nitro sulfonamide in methanol, and it's barely soluble. Why is this happening?

A1: This is a common challenge that stems from the complex molecular structure of nitro sulfonamides. Your molecule contains three key features that influence its solubility:

  • Aromatic System: The benzene ring is inherently non-polar and hydrophobic.

  • Nitro Group (-NO2): This is a strongly electron-withdrawing and polar group.

  • Sulfonamide Group (-SO2NH2): This group is also polar and, critically, is weakly acidic.

Low solubility in methanol, a moderately polar solvent, occurs when the strong intermolecular forces within the nitro sulfonamide's crystal lattice (solute-solute interactions) are more energetically favorable than the interactions between the compound and methanol molecules (solute-solvent interactions). Aromatic rings can stack (π-π stacking), and the polar groups can form strong hydrogen bonds, leading to a very stable crystal that is difficult to break apart.

Q2: What are the most critical factors I should consider to improve solubility?

A2: The three most impactful factors you can manipulate are temperature , pH , and the solvent system composition .

  • Temperature directly provides the energy needed to break the crystal lattice bonds.

  • pH can ionize the weakly acidic sulfonamide group, converting a neutral molecule into a much more polar—and therefore more soluble—salt.[1][2][3]

  • Solvent System modification, through the use of co-solvents, allows you to fine-tune the polarity of your solvent to better match the specific polarity of your nitro sulfonamide.[4][5]

Q3: Is it possible that my compound has degraded or is impure?

A3: Absolutely. The purity of both your nitro sulfonamide (solute) and your methanol (solvent) is a critical, and often overlooked, factor. Impurities can significantly alter solubility characteristics or even co-precipitate with your compound. Aromatic nitro compounds should be handled with care as they can be unstable.[6] Before extensive troubleshooting, it is best practice to confirm the purity of your starting material using an appropriate analytical technique (e.g., HPLC, NMR, or LC-MS).

Part 2: Systematic Troubleshooting Guide

If the initial FAQs have not resolved your issue, follow this systematic guide. The logical flow of this process is designed to efficiently identify and solve the root cause of low solubility.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for systematically troubleshooting low solubility.

Troubleshooting_Workflow Start Low Solubility Observed in Methanol Purity Step 1: Verify Purity - Compound (HPLC, NMR) - Solvent (Anhydrous, Grade) Start->Purity Equilibrium Step 2: Ensure Equilibrium - Increase agitation time (24-72h) - Use Shake-Flask Method Purity->Equilibrium If Pure Reassess Re-evaluate Compound/Goals Purity->Reassess Impure Temp Step 3: Increase Temperature - Heat solution (e.g., 40-50°C) - Monitor for degradation Equilibrium->Temp If Still Low pH Step 4: Adjust pH - Add base to ionize sulfonamide - Target pH > pKa + 2 Temp->pH If Insufficient Success Solubility Goal Achieved Temp->Success Soluble Cosolvent Step 5: Use a Co-solvent - Screen different polarities (THF, ACN, Water) - Modulate solvent system pH->Cosolvent If Insufficient or pH change not viable pH->Success Soluble Cosolvent->Success Soluble Cosolvent->Reassess If Still Insoluble

Caption: Decision workflow for troubleshooting low solubility.

Q4: My compound and solvent are pure, but solubility is still low. How do I know if I've allowed enough time for dissolution?

A4: Dissolution is not instantaneous; it is an equilibrium process. You may be observing kinetic solubility (what dissolves quickly) rather than the true thermodynamic solubility (the maximum amount that can dissolve at equilibrium).[7] For crystalline compounds, reaching this equilibrium can take 24 to 72 hours of agitation.[7]

Recommendation: Use the "Shake-Flask Method," which is the gold standard for determining thermodynamic solubility.[7] This involves adding an excess of your solid compound to methanol, agitating it at a constant temperature for an extended period (e.g., 48 hours), and then separating the undissolved solid (via centrifugation or filtration) before measuring the concentration of the dissolved compound in the supernatant.[7][8]

Q5: I've tried heating the solution, and it helped, but not enough. What's the next step and what are the risks?

A5: Increasing temperature raises the solubility of most solids in liquids.[9] If gentle heating (e.g., to 40-50°C) is insufficient, the next logical and highly effective step is to adjust the pH.

The key is the acidic proton on the sulfonamide nitrogen (-SO₂NH₂). By adding a small amount of a methanolic base (e.g., sodium methoxide, or even aqueous NaOH/NH₄OH if water is tolerated), you can deprotonate the sulfonamide to form an anionic salt (-SO₂NH⁻). This transformation from a neutral molecule to an ion dramatically increases its polarity and, consequently, its affinity for a polar solvent like methanol.[1][2][3] The solubility of sulfonamides can increase by several orders of magnitude with an increase in pH.[2][10]

Mechanism: pH-Dependent Ionization

Ionization cluster_0 In Methanol Neutral R-SO₂NH₂ (Nitro Sulfonamide) Less Soluble Ionized R-SO₂NH⁻ Na⁺ (Sulfonamide Salt) More Soluble Neutral->Ionized + NaOH (Base) Ionized->Neutral + HCl (Acid)

Caption: Effect of base on sulfonamide ionization and solubility.

Risk: The primary risk with both heat and high pH is chemical degradation. Nitro groups can be susceptible to nucleophilic attack under basic conditions, and the overall molecule could have other labile functional groups. Always run a small-scale pilot experiment and check for degradation (e.g., by TLC or HPLC) after exposure to the new conditions.

Q6: Adjusting pH isn't an option for my downstream application. How do I choose an effective co-solvent?

A6: If pH modification is not feasible, modulating the solvent system with a co-solvent is the best approach.[4][5] A co-solvent is a secondary solvent added to the primary solvent (methanol) to change its overall properties.[5] The goal is to create a solvent mixture with a polarity that is a better match for your specific nitro sulfonamide.

Co-Solvent Selection Strategy:

  • Assess Your Molecule's Polarity: Does your nitro sulfonamide have a large, greasy R-group attached, making it more non-polar? Or is it relatively small and dominated by the polar nitro and sulfonamide groups?

  • Select Co-solvents to Screen: Create a screening panel that spans a range of polarities around methanol.

Co-SolventSnyder Polarity Index (P')TypeRationale for Use with Methanol
Water10.2Polar ProticIncreases polarity and hydrogen bonding capacity. Good for compounds with multiple H-bond donors/acceptors.
Methanol (Reference) 5.1 Polar Protic Baseline solvent.
Acetonitrile (ACN)5.8Polar AproticSlightly more polar than methanol, but lacks hydrogen-bond donating ability.
Ethanol4.3Polar ProticSlightly less polar than methanol.
Tetrahydrofuran (THF)4.0Polar AproticReduces the overall polarity of the system; good for dissolving compounds with more non-polar character.[11]
Dichloromethane (DCM)3.1Polar AproticSignificantly reduces polarity. Use in a fume hood.

Note: Polarity Index values are approximate and can vary slightly by source.[12]

Recommendation: Start by preparing 10% (v/v) mixtures of your chosen co-solvent in methanol (e.g., 9:1 Methanol:THF). Use a systematic approach like the one detailed in the protocols below to test solubility in each mixture. Often, a "sweet spot" is found where the co-solvent concentration maximizes solubility.[13]

Part 3: Experimental Protocols
Protocol 1: Determining Equilibrium Solubility via the Shake-Flask Method

This protocol establishes the baseline thermodynamic solubility of your compound in a given solvent system.[7]

Methodology:

  • Preparation: Add an excess amount of the solid nitro sulfonamide to a known volume of methanol in a sealed, screw-cap vial (e.g., 10 mg of solid to 2 mL of solvent). "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 48-72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow the solid to settle. Carefully remove a sample of the supernatant. To ensure no solid particulates are transferred, centrifuge the sample (e.g., 10,000 rpm for 10 minutes) and/or filter it through a 0.22 µm syringe filter compatible with methanol (e.g., PTFE).

  • Analysis: Accurately dilute the clarified supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved nitro sulfonamide using a validated analytical method, such as HPLC-UV.

  • Calculation: Express the solubility in units such as mg/mL or mmol/L.

Protocol 2: Systematic Co-solvent Screening

This protocol provides a framework for identifying an effective co-solvent system.

Methodology:

  • Prepare Co-solvent Mixtures: Create a series of binary solvent mixtures. For example, using THF as a co-solvent in methanol, prepare vials with the following compositions (v/v):

    • 100% Methanol (Control)

    • 90% Methanol / 10% THF

    • 75% Methanol / 25% THF

    • 50% Methanol / 50% THF

    • 25% Methanol / 75% THF

    • 100% THF (Control)

  • Determine Solubility: For each solvent mixture, perform the Shake-Flask Method as described in Protocol 1.

  • Analyze and Plot: Measure the solubility in each mixture. Plot the solubility (Y-axis) against the percentage of co-solvent (X-axis). The peak of this curve will indicate the optimal solvent ratio for maximum solubility.

References
  • Cho, H. J., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. Available at: [Link]

  • Oreate AI. (2026). Understanding the Polarity Index of Methanol: A Key to Solvent Behavior. Oreate AI Blog. Available at: [Link]

  • Schwartz, W. B., et al. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link]

  • Zeymer, U., & Seiler, K. U. (1980). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology.
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.
  • Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents. Comprehensive Methanol Science. Available at: [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Technobis. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Effect of temperature on solubility and interfacial tension in methanol...
  • Park, J., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research.
  • Academia.edu. (n.d.).
  • BenchChem. (2025). How to resolve poor solubility of (2-Isobutylpyridin-3-yl)methanol in aqueous media. BenchChem.
  • ResearchGate. (n.d.). Effect of temperature on solubility and interfacial tension in methanol solvent.
  • Gaylord Chemical. (n.d.). Methanol Solvent Properties. Gaylord Chemical. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed. Available at: [Link]

  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • Improved Pharma. (2022). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. PubChem. Available at: [Link]

  • Al-Kasmi, B., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids.
  • Missouri S&T. (n.d.).
  • SciELO. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciELO.
  • Khan, I. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. Available at: [Link]

  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace.
  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). -Acid Slurry Solubility Determination.
  • GitHub Pages. (n.d.).
  • Oregon State University. (n.d.). Physical properties of some common organic solvents.
  • PubChem. (n.d.). 2-Nitrobenzenesulfonamide. PubChem. Available at: [Link]

  • PubChem. (n.d.). Methanol. PubChem. Available at: [Link]

  • eGyanKosh. (2020). NITRO COMPOUNDS. eGyanKosh.
  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros.
  • ResearchGate. (n.d.). Calculated solubility of sulfonamides in {octanol (1) + methanol (2)}...
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts.
  • Delgado, D. R., et al. (2018). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. PMC. Available at: [Link]

  • PubMed. (2025). Slurry Conversion: A General Method for Formulating Amorphous Solid Dispersions and Fully Integrating Drug and Polymer Components. PubMed.
  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • ADPI. (2023).
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

Sources

Optimization

Technical Support Center: Ethylamine Sulfonylation Optimization

Ticket ID: #ES-OPT-402 Subject: Temperature Control & Protocol Optimization for N-Ethyl Sulfonamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division The Thermal Landscape: Thermodyn...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ES-OPT-402 Subject: Temperature Control & Protocol Optimization for N-Ethyl Sulfonamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Thermal Landscape: Thermodynamics & Kinetics[1]

To optimize the reaction between ethylamine (


) and a sulfonyl chloride (

), one must move beyond simple "recipes" and understand the competing energy landscapes. Temperature is not just a switch for speed; it is the selector valve for chemoselectivity.
The Core Conflict

The reaction is governed by two competing factors:[1][2][3]

  • Nucleophilic Attack (Desired): Ethylamine attacks the sulfur center. This is fast and highly exothermic.

  • Deprotonation/Bis-sulfonylation (Undesired): The resulting sulfonamide product (

    
    ) contains an acidic proton (
    
    
    
    ). At higher temperatures or in the presence of excess base/electrophile, this proton is removed, creating a secondary nucleophile that attacks another equivalent of sulfonyl chloride, forming the "bis" impurity.
Mechanistic Pathway Diagram

The following diagram illustrates how temperature (


) and stoichiometry influence the reaction trajectory.

Sulfonylation_Pathway Start Start: R-SO2Cl + EtNH2 Intermediate Tetrahedral Intermediate Start->Intermediate Fast, Exothermic Hydrolysis Sulfonic Acid (Hydrolysis) Start->Hydrolysis Water Present High T Product Mono-Sulfonamide (Target) Intermediate->Product -HCl (Base Scavenged) BisProduct Bis-Sulfonamide (Impurity) Product->BisProduct High T (>20°C) Excess R-SO2Cl

Figure 1: Reaction pathway divergence. Note that high temperatures activate the secondary pathway toward bis-sulfonylation.[2][4]

Troubleshooting Dashboard (FAQs)

This section addresses specific failure modes reported by users in the field.

Q: Why is my yield low despite 100% consumption of the sulfonyl chloride?

Diagnosis: You likely have hydrolysis or oligomerization .

  • The Cause: Sulfonyl chlorides are moisture-sensitive.[2][5] If your solvent (DCM/THF) is "wet" and the temperature is elevated (

    
    ) during addition, water competes with ethylamine as a nucleophile.
    
  • The Fix:

    • Use anhydrous solvents.[2][3][5][6][7][8]

    • Critical: Lower the addition temperature to

      
      . The rate constant (
      
      
      
      ) for aminolysis is orders of magnitude higher than hydrolysis (
      
      
      ) at low temperatures. As
      
      
      rises, this selectivity gap narrows.
Q: I see a non-polar impurity spot on TLC (Bis-sulfonylation). How do I stop it?

Diagnosis: You are forming the tertiary sulfonamide (


).
  • The Cause: This occurs when the product (mono-sulfonamide) competes with the starting material (ethylamine). This is favored by:

    • High Temperatures: Increases the acidity of the N-H bond and the kinetics of the second attack.

    • Inverse Addition: Adding amine to the sulfonyl chloride creates a local excess of electrophile.

  • The Fix:

    • Protocol Change: Always add the Sulfonyl Chloride to the Amine.

    • Temperature: Maintain

      
       during addition.
      
    • Stoichiometry: Use a slight excess of ethylamine (1.1 equiv) rather than the sulfonyl chloride.

Q: The reaction exotherms violently upon addition. Is this normal?

Diagnosis: Yes, but dangerous.

  • The Physics: The formation of the S-N bond releases significant enthalpy. In a batch reactor, if heat generation (

    
    ) exceeds heat removal (
    
    
    
    ), the temperature spikes, leading to a runaway.
  • The Fix:

    • Dosage Control: The addition rate must be "reaction limited," not "feed limited."

    • Active Cooling: Use a jacketed vessel or ice/salt bath to maintain internal temp

      
      .
      

Validated Experimental Protocol

This protocol is optimized for selectivity (mono-sulfonylation) and safety.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Ethylamine Nucleophile1.1 - 1.2Slight excess prevents bis-sulfonylation.[2][6]
Sulfonyl Chloride Electrophile1.0Limiting reagent.[3]
Triethylamine (TEA) Base1.5 - 2.0Scavenges HCl; prevents protonation of amine.
DCM or THF Solvent[0.2 M]Anhydrous required.[6]
Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a round-bottom flask under

      
       or Ar atmosphere.
      
    • Charge with Ethylamine (1.1 equiv), TEA (1.5 equiv), and anhydrous DCM.

  • Thermal Equilibration (The "Goldilocks" Zone):

    • Cool the amine solution to

      
        using an ice/water bath.[7]
      
    • Why: This maximizes the kinetic difference between the primary amine attack and side reactions.

  • Controlled Addition:

    • Dissolve Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM.[3][7]

    • Add this solution dropwise over 15–30 minutes.

    • Constraint: Monitor internal temperature; do not allow it to exceed

      
      .
      
  • Kinetic Maturation:

    • Once addition is complete, allow the reaction to stir at

      
       for 15 minutes.
      
    • Remove the cooling bath and allow to warm to Room Temperature (

      
      ) .
      
    • Why: The final conversion of sterically hindered conformers requires thermal energy. Stir for 2–4 hours.

  • Quench & Workup:

    • Cool back to

      
       (optional, for safety).
      
    • Quench with 1M HCl (to remove excess ethylamine and TEA) or saturated

      
      .
      
    • Extract with DCM, wash with brine, dry over

      
      .
      
Process Flow Diagram

Protocol_Flow Setup 1. Setup: Charge Amine + Base in Anhydrous Solvent Cool 2. Cooling: Equilibrate to 0°C Setup->Cool Add 3. Addition: Add R-SO2Cl Dropwise (Maintain T < 10°C) Cool->Add Critical Control Point Warm 4. Maturation: Warm to RT (25°C) Stir 2-4 hrs Add->Warm Complete Conversion Quench 5. Workup: Acid Wash (Remove Amine) Isolate Organic Phase Warm->Quench

Figure 2: Operational workflow for optimized sulfonylation.

References

  • BenchChem Technical Support. (2025).[2][3][4][5][7] Managing exothermic reactions in the synthesis of sulfonamides. BenchChem. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Chemistry Portal. (2024). Sulfonamide Synthesis by S-N Coupling. Link

  • Malet-Sanz, L., et al. (2010).[1] Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation...[1]. Organic & Biomolecular Chemistry.[9] Link

  • National Institutes of Health (NIH). (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Link

Sources

Troubleshooting

Technical Support Center: Purification of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: PUR-NEMN-001 Subject: Isolation, Purification, and Troubleshooting of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide[1] Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: PUR-NEMN-001 Subject: Isolation, Purification, and Troubleshooting of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide[1]

Executive Summary & Chemical Profile

Welcome to the technical support hub for N-Ethyl-2-methyl-5-nitrobenzenesulfonamide . This guide treats the purification process not as a recipe, but as a logical system based on the molecule's physicochemical properties.

The Core Challenge: The primary difficulty in purifying this compound lies in separating it from its precursors: 2-methyl-5-nitrobenzenesulfonyl chloride (starting material), ethylamine (reagent), and 2-methyl-5-nitrobenzenesulfonic acid (hydrolysis byproduct).[1][2]

Chemical Identity Card:

Property Value / Characteristic Implication for Purification

| Functional Groups | Sulfonamide (


), Nitro (

) | High polarity; Nitro group adds color (yellow/brown).[1][2] | | Acidity (pKa) | ~10.0 – 11.0 (Sulfonamide N-H) | Critical: It is a weak acid.[1][2] Soluble in strong base (pH > 12), insoluble in acid.[1][2] | | Solubility | Low in water (neutral pH); High in EtOAc, DCM; High in aqueous NaOH.[1][2] | Allows for "pH-swing" extraction.[1][2] | | Common Impurities | Sulfonic acid (Water sol.), Sulfonyl chloride (Reactive), Ethylamine (Basic).[1][2] | distinct solubility profiles allow separation.[1][2] |

The "Gold Standard" Protocol: Acid-Base Extraction

Theory of Operation: This protocol utilizes the amphoteric nature of the reaction mixture but relies specifically on the acidity of the secondary sulfonamide proton.[1][2] By manipulating pH, we force the molecule to migrate between aqueous and organic phases, leaving impurities behind at each step.[1][2]

Step-by-Step Methodology

Reagents: Ethyl Acetate (EtOAc), 1M HCl, 1M NaOH, Brine, Sodium Sulfate (


).[1][2]
  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate .

    • Why: EtOAc dissolves the product and neutral organic impurities but is immiscible with water.[1][2]

  • Acid Wash (Removal of Amines):

    • Wash the organic layer with 1M HCl (2x) .[1][2]

    • Mechanism:[1][2] Any unreacted ethylamine is protonated to ethylammonium chloride (

      
      ), which is highly water-soluble.[1][2] The sulfonamide remains neutral and stays in the EtOAc.[1][2]
      
  • Base Extraction (Isolation of Product):

    • Extract the organic layer with 1M NaOH (3x) .[1][2] Keep the Aqueous Layer .[1][2]

    • Mechanism:[1][2] The NaOH deprotonates the sulfonamide nitrogen (

      
      ), forming a water-soluble sodium salt.[1][2]
      
    • Purification Event: Neutral impurities (bis-sulfonamides, unreacted neutrals) stay in the organic layer (discard organic).[1][2]

  • Precipitation (Recovery):

    • Cool the combined aqueous NaOH extracts to 0–5°C.

    • Slowly add concentrated HCl with stirring until pH reaches ~1–2.

    • Observation: The product will precipitate as an off-white to pale yellow solid.[1][2]

  • Filtration & Wash:

    • Filter the solid.[1][2][3] Wash with cold water (removes inorganic salts and sulfonic acid byproducts).[1][2]

Workflow Visualization

ExtractionWorkflow Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Product + Neutrals) AcidWash->OrgLayer1 AqWaste1 Aqueous Waste (Ethylamine salts) AcidWash->AqWaste1 BaseExt Extract with 1M NaOH OrgLayer1->BaseExt OrgWaste Organic Waste (Neutral Impurities) BaseExt->OrgWaste AqProduct Aqueous Layer (Product as Na+ Salt) BaseExt->AqProduct Acidify Acidify with HCl to pH 1 AqProduct->Acidify FinalSolid Filter Precipitate (Pure N-Ethyl-2-methyl-5-nitrobenzenesulfonamide) Acidify->FinalSolid

Figure 1: The pH-Swing Extraction Logic. Dashed lines indicate waste streams.

Troubleshooting: Crystallization & Phase Issues

Even with extraction, issues like "oiling out" or persistent color occur.[1][2]

Issue: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The melting point of N-alkyl nitrobenzenesulfonamides is often moderate.[1][2] If the solvent is too hot or the concentration too high, the product separates as a liquid (oil) before organizing into a crystal lattice.[1][2]

Protocol: The "Seeding" Technique

  • Solvent System: Use Ethanol/Water (9:1) or Toluene .[1][2]

  • Dissolve the crude solid in the minimum amount of boiling solvent.[1][2]

  • Critical Step: Allow to cool very slowly to room temperature.

  • Intervention: If oil droplets appear, reheat until clear. Add a "seed crystal" (a tiny speck of pure product) at the cloud point.[1][2] If no seed is available, scratch the inner glass surface with a glass rod to induce nucleation.[1][2]

Issue: Persistent Yellow/Brown Color

Diagnosis: Nitro compounds are naturally yellow, but dark brown indicates oxidation products or azo-impurities.[1][2] Solution:

  • Dissolve in boiling ethanol.

  • Add Activated Carbon (Charcoal) (5% by weight).[1][2]

  • Stir for 10 minutes (do not boil vigorously).

  • Filter hot through a Celite pad.[1][2]

  • Crystallize the filtrate.[1][2]

Advanced Purification: Chromatography Guide

If high-purity (>99.5%) is required for biological assays, Flash or HPLC is necessary.[1][2]

Stationary Phase: Silica Gel (Flash) or C18 (HPLC).[1][2] Mobile Phase Strategy:

  • Problem: Sulfonamides tail on silica due to interaction with silanol groups.

  • Fix: Add 0.1% Acetic Acid or Formic Acid to the mobile phase.[1][2]

Recommended Gradient (Flash Chromatography):

Time (CV) % Hexane % Ethyl Acetate Note
0–2 95 5 Elute non-polar oils
2–8 95 -> 60 5 -> 40 Product Elution Range

| 8–10 | 60 -> 0 | 40 -> 100 | Flush polar impurities |[1][2]

Frequently Asked Questions (FAQ)

Q: My yield is very low after the NaOH extraction. Where is my product?

  • A: Check the pH of the final precipitation step.[1][2] The product is a weak acid.[1][2] If you only acidified to pH 5 or 6, the product may still be partially ionized.[1][2] You must drive the pH down to 1–2 to ensure full protonation and precipitation.[1][2] Also, ensure the volume of water isn't too high; sulfonamides have some water solubility.[1][2]

Q: I see a peak at the solvent front in HPLC. What is it?

  • A: This is likely 2-methyl-5-nitrobenzenesulfonic acid .[1][2] It is the hydrolysis product of the starting chloride.[1][2] It is highly polar and will not retain on C18 without ion-pairing agents, or it will stick permanently to silica.[1][2] The water wash in the extraction step usually removes this.[1][2]

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?

  • A: Yes, but be careful with emulsions.[1][2] Nitro compounds and sulfonamides can act as surfactants.[1][2] If an emulsion forms during the NaOH extraction, add solid NaCl (brine) to break it.[1][2]

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Impurity Impurity Detected? Start->Impurity Physical Physical Issue? Start->Physical AcidImp Acidic Impurity (Sulfonic Acid) Impurity->AcidImp BasicImp Basic Impurity (Ethylamine) Impurity->BasicImp ColorImp Colored Impurity Impurity->ColorImp Oiling Oiling Out Physical->Oiling LowYield Low Yield Physical->LowYield FixAcid Water Wash / Recrystallize (Water/EtOH) AcidImp->FixAcid FixBase 1M HCl Wash BasicImp->FixBase FixColor Activated Carbon ColorImp->FixColor FixOil Seed Crystal / Change Solvent (Toluene) Oiling->FixOil FixYield Check pH (Must be <2) / Reduce Water Vol LowYield->FixYield

Figure 2: Diagnostic logic for common purification failures.

References

  • Perlovich, G. L., et al. "Sulfonamides: Thermochemical and Solubility Aspects."[1][2] Journal of Chemical Thermodynamics, 2013.[1][2] (Establishes solubility profiles of sulfonamide derivatives).

  • PubChem. "N-Ethyl-2-methylbenzenesulfonamide Compound Summary."[1][2] National Center for Biotechnology Information.[1][2] Link (Analogous structure data for pKa estimation).[1][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard reference for sulfonamide synthesis and acid-base extraction protocols).

  • Royal Society of Chemistry. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs."[1][2][4] Chemical Science, 2013.[1][2] Link (Validation of sulfonamide acidity for extraction logic).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide

This guide provides an in-depth technical analysis of the 1H NMR spectrum for N-Ethyl-2-methyl-5-nitrobenzenesulfonamide . It is designed for researchers verifying the structural integrity of sulfonamide intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for N-Ethyl-2-methyl-5-nitrobenzenesulfonamide . It is designed for researchers verifying the structural integrity of sulfonamide intermediates in drug discovery.

A Technical Comparison & Verification Guide

Introduction & Structural Context

N-Ethyl-2-methyl-5-nitrobenzenesulfonamide is a pharmacophore often utilized as an intermediate in the synthesis of diuretic agents, carbonic anhydrase inhibitors, and antitumor sulfonamides.[1]

In synthetic workflows, this compound is typically generated via the nucleophilic attack of ethylamine on 2-methyl-5-nitrobenzenesulfonyl chloride .[1] The primary analytical challenge lies in distinguishing the final product from its highly reactive precursor and potential hydrolysis byproducts (sulfonic acid).

Structural Numbering & Proton Environments

To interpret the spectrum accurately, we must define the proton environments based on the 1,2,5-substitution pattern of the benzene ring.

G cluster_0 Chemical Structure & Proton Assignment struct Benzene Ring (1,2,5-Substituted) H6 H-6: Aromatic (Ortho to SO2, Ortho to NO2) Most Deshielded struct->H6 Position 6 H4 H-4: Aromatic (Ortho to NO2) struct->H4 Position 4 H3 H-3: Aromatic (Ortho to Methyl) struct->H3 Position 3 Me Ar-CH3 (Position 2) struct->Me Position 2 NH Sulfonamide NH (Exchangeable) struct->NH Position 1 (via SO2) Ethyl N-Ethyl Group (-CH2-CH3) NH->Ethyl

Figure 1: Structural assignment of protons based on electronic environments. Note that H-6 is flanked by two electron-withdrawing groups (EWGs).[1]

Experimental Protocol (Self-Validating)

To ensure reproducibility and accurate comparison, follow this standardized protocol.

Sample Preparation[1][2][3][4][5]
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) rather than CDCl3.

    • Reasoning: Sulfonamides often exhibit poor solubility in chloroform. DMSO-d6 also slows proton exchange, making the N-H peak sharper and easier to integrate.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

Analytical Workflow

The following decision tree outlines the logic for verifying the product against common failures (starting material retention or hydrolysis).

Workflow Start Acquire 1H NMR (DMSO-d6) CheckEthyl Check 1.0-3.5 ppm: Are Ethyl signals present? Start->CheckEthyl CheckAromatic Check 7.0-9.0 ppm: Aromatic Integration = 3H? CheckEthyl->CheckAromatic Yes (Triplet + Quartet) Fail1 Precursor Detected: Sulfonyl Chloride CheckEthyl->Fail1 No (Only Ar-Me singlet) Success Product Confirmed: N-Ethyl-2-methyl-5-nitro... CheckAromatic->Success Yes (Pattern: d, dd, d) Fail2 Hydrolysis Detected: Sulfonic Acid / Salt CheckAromatic->Fail2 No (Shifted/Broad peaks)

Figure 2: Logical workflow for spectral verification.

Spectral Analysis & Comparison

The table below compares the target molecule against its immediate precursor (Sulfonyl Chloride) and the unalkylated primary sulfonamide. This comparison is critical for monitoring reaction progress.

Comparative Chemical Shift Data (δ, ppm in DMSO-d6)[6][7]
Proton AssignmentTarget Product (N-Ethyl...)Precursor (Sulfonyl Chloride)Alternative (Primary -NH2)Multiplicity & Coupling (J)
H-6 (Ar-H) 8.60 – 8.70 8.75 – 8.858.55 – 8.65d (J ≈ 2.2 Hz)
H-4 (Ar-H) 8.35 – 8.45 8.45 – 8.558.30 – 8.40dd (J ≈ 8.0, 2.2 Hz)
H-3 (Ar-H) 7.60 – 7.70 7.80 – 7.907.55 – 7.65d (J ≈ 8.0 Hz)
NH (Amide) 7.80 – 8.00 Absent7.60 (Broad s, 2H)t (Broad, exchanges w/ D2O)
N-CH2 (Ethyl) 2.90 – 3.10 AbsentAbsentdq or q (J ≈ 7.1 Hz)
Ar-CH3 2.65 – 2.75 2.80 – 2.902.60 – 2.70s
CH3 (Ethyl) 1.05 – 1.15 AbsentAbsentt (J ≈ 7.1 Hz)
Detailed Signal Interpretation
1. The Aromatic Region (Diagnostic Zone)

The 1,2,5-substitution pattern creates a distinct "roof effect" and splitting pattern that confirms the regio-chemistry.

  • H-6 (The "Isolated" Proton): This proton appears furthest downfield (deshielded). It is wedged between the Sulfonamide group (Position 1) and the Nitro group (Position 5). Both are electron-withdrawing groups (EWG), stripping electron density from H-6. It appears as a doublet with a small coupling constant (J ~2 Hz) due to meta-coupling with H-4.

  • H-4: Located ortho to the Nitro group. It is significantly deshielded but less so than H-6.[1] It appears as a doublet of doublets (dd) due to strong ortho-coupling with H-3 (J ~8 Hz) and weak meta-coupling with H-6.[1]

  • H-3: Located ortho to the Methyl group. The Methyl group is weakly electron-donating, making H-3 the most shielded aromatic proton (lowest ppm). It appears as a doublet .

2. The Aliphatic Region (Confirmation Zone)
  • N-Ethyl Group: The presence of a quartet at ~3.0 ppm and a triplet at ~1.1 ppm is the definitive proof that the ethylamine reaction was successful.[1] If these are missing, you still have the sulfonyl chloride.

  • Ar-Methyl: This singlet is a stable internal reference point.[1] Note that in the Sulfonyl Chloride precursor, this peak is shifted slightly downfield (~2.85 ppm) compared to the sulfonamide (~2.70 ppm) due to the higher electronegativity of chlorine vs. nitrogen.

3. The N-H Proton (Variable)
  • In dry DMSO-d6, the N-H proton often appears as a broad triplet (due to coupling with the adjacent CH2 of the ethyl group).

  • Critical Check: If you add a drop of D2O to the NMR tube and shake, this peak will disappear (deuterium exchange). This confirms it is an exchangeable proton and not an impurity.

Troubleshooting & Expert Insights

Distinguishing Regioisomers

A common synthetic error involves nitration at the wrong position.

  • Target (5-Nitro): Shows one isolated proton (H-6) with small coupling, and two vicinal protons (H-3, H-4).[1]

  • Isomer (4-Nitro): If the nitro group were at position 4 (1-SO2, 2-Me, 4-NO2), you would see two isolated singlets (H-3 and H-6) because there are no adjacent protons on the ring.[1] The absence of strong ortho coupling (~8 Hz) immediately flags this isomer.

Solvent Effects (CDCl3 vs. DMSO-d6)

While DMSO is recommended, some labs use CDCl3.

  • CDCl3: The acidic N-H proton may shift upfield (lower ppm) and become broader due to lack of hydrogen bonding with the solvent.

  • Solubility Warning: This compound may precipitate in CDCl3 at high concentrations, leading to poor signal-to-noise ratios.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12964720, 2-Methyl-5-nitrobenzenesulfonamide. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[2] Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent chemical shift additivity rules).

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Comparative

A Comparative Guide to the Chemical Stability of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide and Metronidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, a thorough understanding of a compound's chemical stability is paramount. It dictates formulation strategies...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a compound's chemical stability is paramount. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of a drug product. This guide provides an in-depth comparative analysis of the stability of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide, a representative nitroaromatic sulfonamide, and the widely used 5-nitroimidazole antibiotic, metronidazole, along with its derivatives.

While extensive stability data exists for metronidazole, a mature pharmaceutical agent, the profile of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide is less defined in publicly available literature. This guide, therefore, synthesizes known experimental data for metronidazole and provides a scientifically-grounded, inferential stability assessment for N-Ethyl-2-methyl-5-nitrobenzenesulfonamide based on the established behavior of structurally related nitroaromatic and sulfonamide compounds. This comparative approach offers valuable insights for researchers engaged in the development of new chemical entities within these classes.

Core Structural and Physicochemical Comparison

A molecule's inherent stability is intrinsically linked to its structure. The two compounds under comparison, while both containing a nitroaromatic moiety, belong to distinct chemical classes which significantly influences their reactivity and degradation pathways.

N-Ethyl-2-methyl-5-nitrobenzenesulfonamide belongs to the sulfonamide class, characterized by a sulfonyl group connected to an amine. The presence of a nitro group on the benzene ring is expected to be a key determinant of its stability.

Metronidazole , a 5-nitroimidazole derivative, features a nitro group attached to a five-membered heterocyclic imidazole ring. Its stability is well-documented and serves as a benchmark for this comparison.

FeatureN-Ethyl-2-methyl-5-nitrobenzenesulfonamideMetronidazole
Chemical Class Nitroaromatic Sulfonamide5-Nitroimidazole
Core Structure BenzenesulfonamideImidazole
Key Functional Groups Sulfonamide (-SO₂NH-), Nitro (-NO₂)Nitro (-NO₂), Hydroxyl (-OH)

Comparative Stability Under Forced Degradation Conditions

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways under accelerated or stress conditions. This section compares the known and inferred stability of our target compounds under hydrolytic, oxidative, photolytic, and thermal stress.

Hydrolytic Stability

Metronidazole and its derivatives exhibit significant pH-dependent hydrolysis. They are notably unstable under alkaline conditions, with degradation rates increasing with pH[1][2]. In strongly alkaline solutions and at elevated temperatures, complete degradation can occur rapidly[2]. Under acidic and neutral conditions, metronidazole shows a greater degree of stability, although some degradation is still observed[1][3]. The primary hydrolytic degradation of the ester derivative, metronidazole benzoate, involves the cleavage of the ester bond to yield metronidazole and benzoic acid[4].

N-Ethyl-2-methyl-5-nitrobenzenesulfonamide , in the absence of direct experimental data, is predicted to undergo hydrolysis primarily at the sulfonamide (S-N) bond. The rate and mechanism of this hydrolysis are influenced by the substituents on the benzene ring. The presence of the electron-withdrawing nitro group is expected to make the sulfur atom of the sulfonyl group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Studies on N-nitrobenzenesulfonamides in strongly acidic media indicate that hydrolysis can proceed via an A1-type mechanism[5][6][7]. For benzenesulfonamides in general, acid-catalyzed hydrolysis is a known degradation pathway[8]. It is therefore reasonable to infer that N-Ethyl-2-methyl-5-nitrobenzenesulfonamide will exhibit pH-dependent hydrolysis, with potential instability in both strongly acidic and alkaline conditions. The steric hindrance from the ortho-methyl group may offer some degree of kinetic stability.

Caption: Comparative Hydrolytic Degradation Pathways.

Oxidative Stability

Metronidazole demonstrates susceptibility to oxidative degradation. Studies have shown that it degrades in the presence of hydrogen peroxide[1]. The degradation mechanism likely involves the oxidation of the imidazole ring or the hydroxyl group.

For N-Ethyl-2-methyl-5-nitrobenzenesulfonamide , the sulfonamide moiety is generally considered relatively stable to oxidation. However, the presence of the electron-rich methyl group on the benzene ring could be a site for oxidative attack. Furthermore, some studies have shown that sulfonamides can be degraded by strong oxidizing agents[9]. Therefore, it is plausible that under strong oxidative stress, some degradation of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide could occur.

Photostability

Metronidazole is known to be sensitive to light, and this is often noted in pharmacopeial monographs. Photodegradation can lead to the formation of various photoproducts[10]. The nitro group, being a chromophore, is likely involved in the absorption of UV light, leading to the initiation of degradation reactions. The degradation kinetics of metronidazole upon exposure to light have been reported to follow first-order kinetics[10].

The photostability of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide can be inferred from the behavior of other nitroaromatic compounds and aromatic sulfonamides. Nitroaromatic compounds are generally susceptible to photodegradation[10][11][12]. The aromatic ring in sulfonamides also acts as a chromophore, making them prone to degradation by light[8]. Therefore, it is highly probable that N-Ethyl-2-methyl-5-nitrobenzenesulfonamide is photolabile. The primary photodegradation pathway for aryl sulfonamides often involves the cleavage of the S-N bond.

Caption: Comparative Photostability Profiles.

Thermal Stability

Metronidazole is reported to be relatively stable to dry heat[1][3]. However, at elevated temperatures in solution, its degradation rate increases[2].

The thermal stability of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide is not documented. In general, sulfonamides are relatively thermally stable compounds. However, the presence of the nitro group can lower the decomposition temperature of aromatic compounds. Thermal decomposition of nitroaromatic compounds often involves complex radical reactions. It is plausible that at high temperatures, N-Ethyl-2-methyl-5-nitrobenzenesulfonamide would undergo decomposition, potentially initiated by the cleavage of the C-NO₂ or S-N bond.

Summary of Stability Comparison

The following table summarizes the known and inferred stability profiles of the two compounds.

Stress ConditionMetronidazole DerivativesN-Ethyl-2-methyl-5-nitrobenzenesulfonamide (Inferred)
Acidic Hydrolysis Mild degradation[1]Likely susceptible to degradation, especially in strong acid[5][6][7].
Alkaline Hydrolysis Significant degradation[1][2]Likely susceptible to degradation, with S-N bond cleavage as a probable pathway.
Oxidative Degradation Susceptible to degradation[1]Potentially some degradation, especially under strong oxidative conditions.
Photodegradation Known to be photolabile[10]Highly likely to be photolabile due to the nitroaromatic and sulfonamide chromophores[8][10][11][12].
Thermal Degradation Relatively stable to dry heat, degradation in solution at elevated temperatures[1][2][3].Expected to be relatively stable at moderate temperatures, but decomposition at high temperatures is likely.

Proposed Experimental Protocols for a Head-to-Head Comparison

To empirically validate the inferred stability of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide and directly compare it with a metronidazole derivative, the following forced degradation studies are proposed. These protocols are designed to be self-validating by including appropriate controls and utilizing a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A crucial prerequisite for these studies is the development and validation of a stability-indicating HPLC method capable of separating the parent compounds from all potential degradation products.

Workflow for Method Development:

HPLC_Method_Dev start Start stress_samples Generate Stressed Samples (Acid, Base, Oxidative, Photo, Thermal) start->stress_samples initial_method Develop Initial HPLC Method (Column, Mobile Phase, Detector) stress_samples->initial_method inject_stressed Inject Stressed Samples initial_method->inject_stressed peak_purity Assess Peak Purity of Parent Compound (e.g., with PDA detector) inject_stressed->peak_purity resolution Evaluate Resolution Between Parent and Degradant Peaks peak_purity->resolution optimize Optimize Method (Gradient, Flow Rate, etc.) resolution->optimize < 1.5 validate Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) resolution->validate > 1.5 optimize->inject_stressed end Final Stability-Indicating Method validate->end

Caption: Workflow for Stability-Indicating HPLC Method Development.

Forced Degradation Protocols

A. Hydrolytic Degradation:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24, 48, and 72 hours.

  • Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, and 8 hours.

  • Neutral Hydrolysis: Dissolve the compound in purified water to a final concentration of 1 mg/mL. Incubate at 60°C for 24, 48, and 72 hours.

  • Control: Prepare a solution of the compound in the HPLC mobile phase at the same concentration and store at 4°C.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

B. Oxidative Degradation:

  • Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Control: Prepare a solution of the compound in purified water at the same concentration and store under the same conditions.

  • Analysis: Withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

C. Photolytic Degradation:

  • Procedure: Expose a solution of the compound (1 mg/mL in a suitable solvent) in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: Wrap an identical sample in aluminum foil and expose it to the same temperature and humidity conditions.

  • Analysis: Analyze the exposed and control samples by HPLC.

D. Thermal Degradation:

  • Procedure: Store the solid compound in a controlled temperature oven at 80°C for 7 days.

  • Control: Store the solid compound at 4°C.

  • Analysis: After 7 days, dissolve a known amount of the heated and control samples in a suitable solvent, dilute appropriately, and analyze by HPLC.

Conclusion

This guide provides a comprehensive comparison of the stability of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide and metronidazole derivatives. While metronidazole's stability profile is well-established, with known vulnerabilities to alkaline hydrolysis and photolysis, the stability of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide is largely inferred from the behavior of related compounds.

The analysis suggests that N-Ethyl-2-methyl-5-nitrobenzenesulfonamide is likely to be susceptible to hydrolytic degradation, particularly under strong acidic or alkaline conditions, and is also predicted to be photolabile. Its oxidative and thermal stability are expected to be moderate.

The provided experimental protocols offer a robust framework for a direct, head-to-head comparison of these two classes of compounds. The results of such studies would be invaluable for guiding the formulation development and establishing appropriate storage and handling procedures for novel nitroaromatic sulfonamides. For researchers in drug development, a proactive and scientifically rigorous approach to stability testing, as outlined in this guide, is essential for mitigating risks and ensuring the successful progression of new chemical entities from the laboratory to the clinic.

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